3-(Dimethylamino)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(dimethylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6(2)4-3-5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNBYFBSHOGEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307544 | |
| Record name | 3-(dimethylamino)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55980-34-2 | |
| Record name | 3-(dimethylamino)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Definitive Technical Guide to 3-(Dimethylamino)prop-2-enoic Acid (CAS 55980-34-2) & Its Derivatives
Prepared by: Senior Application Scientist, Drug Development & Organic Synthesis Target Audience: Researchers, Process Chemists, and Pharmaceutical Scientists
Executive Summary
In the realm of modern heterocyclic synthesis and active pharmaceutical ingredient (API) manufacturing, β-enamino acids represent a cornerstone class of bifunctional building blocks. Specifically, 3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2) and its esterified derivatives—most notably ethyl 3-(dimethylamino)acrylate (CAS 924-99-2)—are indispensable C3 synthons.
As a Senior Application Scientist, I have consistently relied on these "push-pull" alkenes to construct complex pyrimidines, pyridines, pyrroles, and quinolone-based antibacterial agents. This whitepaper provides a comprehensive, field-validated guide to the mechanistic chemistry, industrial synthesis, and pharmaceutical applications of 3-(dimethylamino)prop-2-enoic acid, ensuring that your synthetic workflows are both scalable and scientifically rigorous.
Physicochemical Profiling
Before deploying this compound in a synthetic route, it is critical to understand its fundamental properties. The table below summarizes the key physicochemical data for the parent acid and its primary industrial derivative [1].
| Property | Value |
| Chemical Name | 3-(Dimethylamino)prop-2-enoic acid |
| IUPAC Name | (E)-3-(dimethylamino)prop-2-enoic acid |
| CAS Registry Number | 55980-34-2 |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| Topological Polar Surface Area | 40.5 Ų |
| Primary Industrial Derivative | Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2) |
| Structural Classification | β-Enamino Acid / Push-Pull Alkene |
Mechanistic Chemistry: The Push-Pull Enamino System
The synthetic utility of 3-(dimethylamino)prop-2-enoic acid stems directly from its highly polarized electronic structure. It is a classic "push-pull" alkene [4].
The Causality of Reactivity: The dimethylamino group acts as a powerful electron donor (+M effect, "push"), while the carboxylic acid or ester group acts as a strong electron acceptor (-M effect, "pull"). This synergistic polarization delocalizes the nitrogen lone pair across the carbon-carbon double bond and into the carbonyl oxygen. Consequently, the reactivity is highly regioselective:
-
The α-carbon becomes electron-rich and nucleophilic.
-
The β-carbon becomes highly electron-deficient and electrophilic, making it highly susceptible to nucleophilic attack (e.g., by primary amines or hydrazines).
Fig 1: Push-pull electronic effects defining the reactivity of the β-enamino acid core.
Synthetic Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We will focus on the synthesis of the ethyl ester derivative, as it is the most common form utilized in API manufacturing [2, 3].
Protocol 1: Industrial Medium-Pressure Carbonylation (One-Pot Synthesis)
Historically, synthesizing ethyl 3-(dimethylamino)acrylate required extreme pressures (up to 50 bar) of carbon monoxide, posing severe safety risks. Modern catalytic approaches have reduced this requirement [3].
Materials: Ethyl acetate, Dimethylamine, Carbon Monoxide (CO), Sodium ethoxide (Catalyst A), Piperidine (Catalyst B), Toluene (Solvent).
Step-by-Step Workflow:
-
Preparation: Charge a high-pressure autoclave with toluene, ethyl acetate (1.0 eq), sodium ethoxide (1.1 eq), and a catalytic amount of piperidine (0.2-0.3% by weight of ethyl acetate).
-
Amine Addition: Introduce dimethylamine (1.1 eq) into the toluene solution.
-
Pressurization & Heating: Purge the reactor with CO, then pressurize to 10-15 bar. Heat the system to 30–70 °C.
-
Reaction Monitoring (Self-Validation): Monitor the internal pressure. The reaction is actively consuming CO to form the formyl ethyl acetate sodium salt intermediate. Validation Check: The reaction is deemed complete when the CO pressure stabilizes and no longer declines (typically 1-4 hours).
-
Isolation: Cool to room temperature, filter the salts, and subject the filtrate to vacuum distillation (collecting the fraction at 80-83 °C / 5 mmHg) to yield the pure product.
Causality & Expert Insight: Why use piperidine? The addition of piperidine as a co-catalyst accelerates the formylation of ethyl acetate. By lowering the activation energy of the initial carbonylation step, we bypass the need for 50 bar pressure, achieving complete conversion at a much safer 10-15 bar. This drastically reduces equipment fatigue and improves process safety margins [3].
Protocol 2: Transamination for Heterocycle Assembly
When synthesizing quinolone antibiotics (e.g., fluoroquinolones), the dimethylamino group must be displaced by a primary arylamine.
Step-by-Step Workflow:
-
Reagent Mixing: Dissolve ethyl 3-(dimethylamino)acrylate (1.0 eq) and the target primary arylamine (1.05 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Heating: Elevate the temperature to 80–100 °C under an inert atmosphere.
-
Gas Evolution (Self-Validation): As the addition-elimination reaction proceeds, dimethylamine gas is generated. Validation Check: Route the exhaust through a dilute acid trap (e.g., HCl) containing a pH indicator. The neutralization of the acid confirms the expulsion of dimethylamine, validating that the transamination is occurring.
-
Cyclization: The resulting enamine intermediate is then subjected to thermal or acid-catalyzed intramolecular cyclization to form the quinolone core.
Causality & Expert Insight: Why is the dimethylamino group used if it is just going to be replaced? Dimethylamine is an excellent leaving group in this specific electronic environment. Its expulsion as a gas drives the thermodynamic equilibrium of the transamination entirely to the right (Le Chatelier's Principle), ensuring near-quantitative yields of the desired enamine intermediate without complex purification steps.
Pharmaceutical Applications: Quinolone Assembly
The most prominent application of 3-(dimethylamino)prop-2-enoic acid derivatives is in the synthesis of the carbostyril family and quinolone antibacterial drugs [2]. Because quinolones possess a broad antifungal and antibacterial spectrum with minimal cross-resistance, their efficient synthesis is a high priority in medicinal chemistry.
The workflow below illustrates how the β-enamino acid acts as the foundational C3-bridge that ultimately forms the heterocyclic ring of the API.
Fig 2: Synthetic workflow from 3-(dimethylamino)acrylate to the quinolone heterocyclic core.
By mastering the push-pull dynamics of 3-(dimethylamino)prop-2-enoic acid, process chemists can design highly efficient, atom-economical routes to a vast array of life-saving therapeutics.
References
-
National Center for Biotechnology Information (PubChem). "3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566". PubChem Database. Available at:[Link]
- Google Patents. "Preparation method for 3-N,N-dimethylamino ethyl acrylate (CN103833565B)". Patent Database.
- Google Patents. "3-N,N-dimethylamino ethyl acrylate preparation method (CN105367431A)". Patent Database.
-
Fustero, S., et al. "Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters." The Journal of Organic Chemistry 1998, 63, 24, 8922-8925. Available at:[Link]
3-(Dimethylamino)prop-2-enoic Acid: Molecular Profiling, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the rapid and regioselective construction of heterocyclic pharmacophores is paramount. 3-(Dimethylamino)prop-2-enoic acid (also known as (E)-3-(dimethylamino)acrylic acid) serves as a highly versatile, bifunctional building block designed for this exact purpose. Functioning as a polarized "push-pull" enamine-acid system, it is a critical precursor in the synthesis of pyrazole and pyrimidine cores, which are foundational to numerous targeted therapies, including PI3K/mTOR and JAK kinase inhibitors. Furthermore, its role extends into analytical chemistry, where it is strictly monitored as a regulatory standard known as Norfloxacin Impurity 30.
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, a self-validating synthetic protocol, and its downstream applications in drug development.
Physicochemical Profiling & Structural Causality
Understanding the physical and structural parameters of 3-(Dimethylamino)prop-2-enoic acid is essential for predicting its reactivity and optimizing its isolation during synthesis.
Quantitative Data Summary
The following table summarizes the core molecular identifiers and computed properties of the compound based on authoritative data from1[2],[1].
| Property | Value |
| IUPAC Name | (E)-3-(dimethylamino)prop-2-enoic acid |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| CAS Registry Number | 55980-34-2 (General) / 916606-90-1 (E-isomer) |
| Common Synonyms | 3-(Dimethylamino)acrylic acid; Norfloxacin Impurity 30 |
| Topological Polar Surface Area (TPSA) | 40.5 Ų |
| XLogP3 (Lipophilicity) | 0.2 |
Structural Causality: The "Push-Pull" System
The synthetic utility of 3-(Dimethylamino)prop-2-enoic acid stems from its highly polarized π -system. The dimethylamino group acts as a strong electron-donating group (EDG) via resonance (pushing electron density from the nitrogen lone pair into the double bond). Conversely, the carboxylic acid acts as a strong electron-withdrawing group (EWG) (pulling electron density towards the carbonyl oxygen).
This "push-pull" dynamic makes the β -carbon highly susceptible to nucleophilic attack (e.g., by hydrazines or amidines), while the carboxylate carbon acts as a secondary electrophilic site for subsequent cyclocondensation. This dual reactivity is the mechanistic basis for its widespread use in heterocyclic ring construction.
Synthetic Methodologies: A Self-Validating Protocol
The most scalable and reliable method for synthesizing 3-(Dimethylamino)prop-2-enoic acid is the base-catalyzed saponification of its ester precursor, ethyl 3-(dimethylamino)acrylate[3]. The following protocol is designed as a self-validating system: the success of the reaction is visually and chemically confirmed by the distinct solubility shifts between the ester precursor and the zwitterionic product.
Step-by-Step Methodology
-
Reaction Setup (Solvent Causality): Dissolve 1.0 equivalent of ethyl 3-(dimethylamino)acrylate in a 1:1 (v/v) mixture of Ethanol (EtOH) and Water. Causality: The co-solvent system is critical. The ester is highly soluble in the organic phase, while the incoming hydroxide nucleophile requires an aqueous medium. The EtOH/H₂O mixture ensures a homogenous reaction environment, preventing biphasic mass-transfer limitations.
-
Saponification: Slowly add 1.2 equivalents of aqueous Sodium Hydroxide (NaOH). Stir the mixture continuously at room temperature for 3.0 hours[3]. Causality: The electron-donating nature of the enamine slightly reduces the electrophilicity of the ester carbonyl; however, the unhindered nature of the ethyl ester allows standard ambient saponification to proceed to completion, forming a highly water-soluble sodium salt intermediate.
-
Isoelectric Neutralization: Cool the reaction vessel to 0–5°C using an ice bath. Carefully titrate the aqueous solution with 1M Hydrochloric Acid (HCl) until the pH reaches approximately 4.0–4.5. Causality: Because the nitrogen's lone pair is delocalized into the enamine π -system, it is significantly less basic than a standard aliphatic amine. Acidifying to pH ~4 protonates the carboxylate to form the free acid without fully protonating the nitrogen. This forces the molecule into its neutral state, drastically reducing its aqueous solubility and triggering precipitation.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water to remove residual NaCl, and dry under high vacuum to yield the pure (E)-3-(dimethylamino)prop-2-enoic acid.
Caption: Step-by-step synthesis workflow of 3-(Dimethylamino)prop-2-enoic acid via saponification.
Applications in Drug Development & Analytical Chemistry
Construction of Kinase Inhibitors
In oncology and immunology, the dysregulation of kinase pathways drives disease progression. 3-(Dimethylamino)prop-2-enoic acid is frequently utilized to synthesize the heterocyclic hinge-binding motifs of targeted kinase inhibitors[4]. By reacting the acid with substituted hydrazines, chemists can rapidly generate 1-substituted-1H-pyrazole-4-carboxylic acids. These pyrazole cores are integral to the structure of inhibitors targeting the PI3K/mTOR pathway , which is frequently mutated in human cancers and drives unchecked cellular proliferation[4].
Caption: PI3K/mTOR signaling pathway targeted by inhibitors synthesized from the title compound.
Pharmaceutical Quality Control: Norfloxacin Impurity 30
Beyond active synthesis, this compound is a critical analytical standard. During the industrial synthesis of the broad-spectrum fluoroquinolone antibiotic Norfloxacin, side reactions or incomplete cyclizations can lead to the retention of 3-(dimethylamino)prop-2-enoic acid. In the pharmacopeia, it is officially classified as5[5]. Drug development professionals must utilize high-performance liquid chromatography (HPLC) to quantify this impurity against reference standards to ensure the Active Pharmaceutical Ingredient (API) meets stringent regulatory safety thresholds[1].
References
-
PubChem - National Center for Biotechnology Information. (E)-3-(dimethylamino)acrylic acid | C5H9NO2 | CID 5785453. Retrieved from:[Link]
-
QCS Standards - Quality Control Standards. Products List: Norfloxacin Impurity 30 (CAS 916606-90-1). Retrieved from: [Link]
- Google Patents - BR112016029825B1: Pyridine[1,2-a]pyrimidone analogs utilized as mTOR/PI3K inhibitors.
-
Molaid Chemical Database - CN108586341B: Amide compounds, pharmaceutically acceptable salts thereof, preparation methods and pharmaceutical uses (Synthesis of 3-(dimethylamino)prop-2-enoic acid). Retrieved from: [Link]
Sources
- 1. (E)-3-(dimethylamino)acrylic acid | C5H9NO2 | CID 5785453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-(dimethylamino)acrylic acid | C5H9NO2 | CID 5785453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(dimethylamino)prop-2-enoic acid - CAS号 55980-34-2 - 摩熵化学 [molaid.com]
- 4. BR112016029825B1 - compound - Google Patents [patents.google.com]
- 5. Products List | QCS Standards [qcsrm.com]
Synthesis and Isolation of 3-(Dimethylamino)prop-2-enoic Acid: A Comprehensive Guide to Precursor Assembly and Enamino Acid Generation
Executive Summary
3-(Dimethylamino)prop-2-enoic acid (also known as 3-(dimethylamino)acrylic acid) is a highly versatile vinylogous amide and a critical building block in the pharmaceutical industry. It serves as a foundational intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and various nitrogen-containing heterocycles[1].
Direct synthesis of the free enamino acid is synthetically challenging due to its zwitterionic character and susceptibility to degradation under harsh conditions. Consequently, the established paradigm involves a two-phase approach: the assembly of an ester precursor (typically ethyl or methyl 3-(dimethylamino)acrylate), followed by chemoselective saponification to yield the target acid. This whitepaper provides a critical evaluation of precursor assembly routes, detailed self-validating experimental protocols, and the mechanistic causality governing the stability of the enamino acid.
Retrosynthetic Analysis and Route Selection
The retrosynthetic disconnection of 3-(dimethylamino)prop-2-enoic acid reveals three primary pathways for assembling the α,β -unsaturated system with a β -amine substituent. The selection of the route depends heavily on the scale of synthesis, precursor availability, and safety constraints.
Figure 1: Retrosynthetic pathways for the generation of 3-(dimethylamino)prop-2-enoic acid.
Route Evaluation
-
The Carbonylation Route (Industrial Standard): Utilizes ethyl acetate, carbon monoxide, and dimethylamine under medium pressure (10-60 bar) with a sodium ethoxide catalyst[2]. While highly atom-economical and cost-effective for multi-ton scale, the requirement for pressurized CO makes it unsuitable for standard laboratory environments.
-
The Active Methylene Condensation: Involves the reaction of an active methylene compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a DMF/Me₂SO₄ adduct[3]. This route is effective but often requires forcing conditions or strong bases when starting from simple acetates.
-
The Aza-Michael Addition (Laboratory Standard): The direct addition of dimethylamine across the triple bond of an alkyl propiolate[4]. This route proceeds rapidly at room temperature with near-quantitative yields, making it the premier choice for laboratory-scale synthesis.
Quantitative Data: Route Comparison
| Synthetic Route | Precursors | Typical Yield | Scalability | Lab Safety / Feasibility |
| Carbonylation | EtOAc, CO, HN(CH₃)₂ | >95% | Multi-Ton | Low (Requires high-pressure CO) |
| Active Methylene | EtOAc, DMF-DMA | 65 - 80% | Kilogram | Moderate (Requires strong base/heat) |
| Aza-Michael | Ethyl Propiolate, HN(CH₃)₂ | 90 - 98% | Gram to Kilo | High (Mild conditions, RT) |
Mechanistic Causality: The Hydrolysis Dilemma
The conversion of the ester intermediate to the free 3-(dimethylamino)prop-2-enoic acid requires strict mechanistic control. As an enamino ester, the molecule is highly sensitive to the pH of the hydrolysis environment.
-
Why Base Hydrolysis? Saponification using a hydroxide source (e.g., LiOH or NaOH) attacks the electrophilic ester carbonyl, releasing the alkoxide while preserving the electron-rich C=C double bond. The resulting sodium/lithium salt is highly stable.
-
The Danger of Acid Hydrolysis: If acidic conditions are used, the β -carbon of the enamine is rapidly protonated, generating a highly electrophilic iminium ion. Water subsequently attacks this intermediate, leading to the irreversible cleavage of the C-N bond, yielding malonaldehydic acid and dimethylamine.
Figure 2: Mechanistic divergence during the hydrolysis of enamino esters based on pH conditions.
Experimental Protocols
The following protocols outline a self-validating, two-phase laboratory synthesis utilizing the Aza-Michael addition followed by controlled saponification.
Phase 1: Synthesis of Ethyl 3-(dimethylamino)acrylate via Aza-Michael Addition
Rationale: Dimethylamine acts as a strong nucleophile, attacking the β -carbon of the highly electrophilic ethyl propiolate. The reaction is stereoselective, predominantly yielding the (E)-isomer due to steric minimization during the proton transfer step.
Step-by-Step Methodology:
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and backfill with argon.
-
Reagent Loading: Add ethyl propiolate (9.81 g, 100 mmol) and 150 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: Transfer a 2.0 M solution of dimethylamine in THF (55 mL, 110 mmol, 1.1 equiv) to the dropping funnel. Add the amine solution dropwise over 30 minutes to prevent uncontrollable exothermic spikes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.7) and the appearance of a highly polar, UV-active product spot (Rf ~0.3) indicates completion.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 30 °C water bath) to remove THF and excess dimethylamine.
-
Isolation: The resulting pale-yellow oil is crude ethyl 3-(dimethylamino)acrylate (Yield: ~13.5 g, 94%). It is of sufficient purity (>95% by NMR) to be used directly in Phase 2.
Phase 2: Controlled Saponification to 3-(Dimethylamino)prop-2-enoic Acid
Rationale: Lithium hydroxide is selected over sodium hydroxide due to its milder nature and superior solubility profile in mixed aqueous-organic systems, minimizing the risk of unwanted side reactions.
Step-by-Step Methodology:
-
Solvent System Setup: Dissolve the ethyl 3-(dimethylamino)acrylate (13.5 g, ~94 mmol) in a 1:1 mixture of THF and deionized water (100 mL total volume) in a 250 mL flask.
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (4.33 g, 103 mmol, 1.1 equiv) in one portion. Stir the biphasic mixture vigorously at room temperature for 12 hours. The mixture will gradually become homogeneous as the ester is converted to the water-soluble lithium salt.
-
Validation (TLC): Confirm the complete consumption of the ester via TLC (Hexanes/EtOAc 1:1).
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 × 50 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.
-
Isoelectric Neutralization (Critical Step): Transfer the aqueous layer to a beaker and cool to 0 °C. Insert a calibrated pH probe. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches exactly 6.5 .
-
Causality Note: 3-(Dimethylamino)prop-2-enoic acid is an amphoteric molecule. Dropping the pH below 4 will protonate the enamine, triggering rapid hydrolysis to malonaldehydic acid. pH 6.5 represents the approximate isoelectric point where the zwitterion precipitates.
-
-
Isolation: Extract the neutralized aqueous phase with a highly polar organic solvent, such as n-butanol or a 9:1 mixture of Ethyl Acetate/Methanol (3 × 75 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to yield 3-(dimethylamino)prop-2-enoic acid as a crystalline solid. Store under an inert atmosphere at -20 °C to prevent gradual decarboxylation or degradation.
References
-
Title: (PDF) New reagents from "N, N - Dimethyl amino methoxy methylenium methyl sulphate" - Synthesis of 3-Amino-4-cyano pyrazole Source: Der Pharma Chemica (via ResearchGate) URL: [Link]
- Title: CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate Source: Google Patents URL
-
Title: Ciprofloxacin: A two step process Source: Der Pharma Chemica URL: [Link]
-
Title: Cas 1117-37-9, Ethyl 3-(N,N-dimethylamino)acrylate Source: LookChem URL: [Link]
Sources
Spectroscopic Profiling of 3-(Dimethylamino)prop-2-enoic Acid: A Technical Guide to Push-Pull Enamine Characterization
Executive Summary & Molecular Electronics
3-(Dimethylamino)prop-2-enoic acid (3-DMAA), along with its esterified derivatives like ethyl 3-(dimethylamino)acrylate, represents a quintessential "push-pull" enamine system[1]. This structural motif is a highly versatile building block in organic synthesis, most notably serving as a critical intermediate in the construction of the quinolone core for broad-spectrum antibiotics such as Ciprofloxacin[2].
To successfully utilize 3-DMAA in high-yield synthetic pathways, researchers must move beyond basic structural confirmation and understand the molecule's dynamic electronic state. The molecule features a strong electron-donating dimethylamino group (+M effect) conjugated across an alkene bridge to a strongly electron-withdrawing carboxyl group (-M effect). This extensive electron delocalization dictates its unique spectroscopic behavior, resulting in restricted bond rotations, highly polarized double bonds, and extreme chemical shift dispersion in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Electron delocalization in the 3-DMAA push-pull system dictating NMR shifts.
Quantitative Spectroscopic Data Summaries
The following tables synthesize the definitive analytical parameters for the 3-DMAA core structure (Formula: C₅H₉NO₂, Exact Mass: 115.0633 Da)[1]. Because the free acid is prone to instability, data is cross-validated against its highly stable and widely utilized ethyl ester analog[3].
Table 1: ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)
Note: The extreme chemical shift difference between the α and β protons is a direct readout of the polarized alkene.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Causality / Mechanistic Note |
| ¹H | 11.50 - 12.00 | br s | - | -COOH | Highly exchangeable proton; signal disappears upon D₂O shake. |
| ¹H | 7.45 - 7.65 | d | 13.0 - 13.5 | =CH (β-position) | Highly deshielded due to proximity to the electronegative nitrogen and resonance depletion of electron density[4]. |
| ¹H | 4.50 - 4.70 | d | 13.0 - 13.5 | =CH (α-position) | Highly shielded by the accumulation of electron density from the push-pull resonance system. The large J value confirms the (E)-trans geometry. |
| ¹H | 2.85 - 3.10 | br s | - | -N(CH₃)₂ | Broadened signal at room temperature due to restricted rotation around the C-N partial double bond. |
| ¹³C | 168.0 - 170.0 | s | - | C=O | Carboxylic acid carbonyl carbon. |
| ¹³C | 152.0 - 154.0 | d | - | =CH (β) | Deshielded enamine carbon. |
| ¹³C | 85.0 - 88.0 | d | - | =CH (α) | Exceptionally shielded alpha-carbon, diagnostic of push-pull enamines. |
| ¹³C | 37.0 - 45.0 | q | - | -N(CH₃)₂ | Often resolves into two distinct methyl signals at lower temperatures. |
Table 2: FTIR and HRMS Data Summary
| Technique | Parameter / Peak | Value | Assignment / Interpretation |
| FTIR (ATR) | ν(O-H) | 2500 - 3200 cm⁻¹ | Broad hydrogen-bonded carboxylic acid stretch. |
| FTIR (ATR) | ν(C=O) | 1660 - 1680 cm⁻¹ | Conjugated carbonyl stretch. The frequency is lowered due to single-bond character induced by resonance[5]. |
| FTIR (ATR) | ν(C=C) | 1610 - 1630 cm⁻¹ | Push-pull polarized alkene stretch; unusually intense due to the large change in dipole moment during vibration. |
| HRMS (ESI+) | [M+H]⁺ | 116.0706 m/z | Protonated molecular ion (Calculated for C₅H₁₀NO₂⁺: 116.0712)[1]. |
| HRMS (ESI+) | Fragment 1 | 98.06 m/z | Diagnostic loss of H₂O [M+H - H₂O]⁺. |
| HRMS (ESI+) | Fragment 2 | 72.08 m/z | Diagnostic loss of CO₂[M+H - CO₂]⁺, confirming the free carboxylic acid moiety. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure the integrity of 3-DMAA spectroscopic data, the following workflows are designed as self-validating systems. They utilize orthogonal techniques to confirm structural nuances—such as restricted rotation and exact mass—eliminating false positives caused by degradation or solvent interactions.
Caption: Self-validating multi-modal spectroscopic workflow for 3-DMAA characterization.
Protocol A: Variable-Temperature (VT) NMR for Conformational Validation
Causality: At room temperature, the -N(CH₃)₂ protons often appear as a single, unresolved broad hump. This occurs because the rotation rate around the C-N bond (which has partial double-bond character due to the push-pull effect) is on the same timescale as the NMR acquisition. To validate that this broadness is an inherent electronic feature and not a result of poor shimming or paramagnetic impurities, a Variable-Temperature (VT) experiment is mandatory.
-
Sample Preparation: Dissolve 15 mg of highly pure 3-DMAA in 0.6 mL of anhydrous DMSO-d₆. Causality for solvent choice: DMSO-d₆ stabilizes the highly polar push-pull system and prevents the rapid chemical exchange of the -COOH proton that occurs in protic solvents.
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as a strict internal chemical shift reference (δ 0.00 ppm).
-
Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Note the broad singlet at ~2.95 ppm for the -N(CH₃)₂ protons and the sharp doublets at ~4.6 ppm and ~7.5 ppm.
-
Low-Temperature Decoalescence (273 K): Cool the NMR probe to 273 K. Validation Check: The broad -N(CH₃)₂ signal must split (decoalesce) into two distinct, sharp singlets (representing the syn and anti methyl groups relative to the alkene).
-
High-Temperature Coalescence (333 K): Heat the probe to 333 K. Validation Check: The signal must sharpen into a single, highly resolved peak as the thermal energy overcomes the rotational barrier, placing the system in the fast-exchange regime.
Protocol B: LC-HRMS for Exact Mass and Degradation Monitoring
Causality: 3-DMAA can undergo hydrolysis at the enamine position if exposed to excessive moisture, yielding maldehydic acid derivatives. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) ensures the intact molecule is analyzed and differentiates it from isobaric impurities.
-
Matrix Preparation: Prepare a 1 µg/mL solution of 3-DMAA in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid. Causality: Formic acid ensures a low pH, suppressing enamine hydrolysis during the run while providing abundant protons for efficient ESI+ ionization.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes.
-
Precursor Ion Validation: Acquire ESI+ MS data. Extract the ion chromatogram for m/z 116.0706. The mass accuracy must be within < 5 ppm of the theoretical mass (116.0712 Da)[1].
-
Orthogonal MS/MS Fragmentation: Isolate the m/z 116.07 precursor and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy of 25%. Validation Check: Observe the diagnostic neutral loss of CO₂ (-44 Da) to yield a fragment at m/z 72.08. This confirms the presence of the free carboxylic acid, distinguishing it from its esterified analogs (which would show a loss of the corresponding alcohol).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5785453, (E)-3-(dimethylamino)acrylic acid". PubChem. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5369162, Ethyl 3-(dimethylamino)acrylate". PubChem. URL:[Link]
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Introduction: The Molecular Dichotomy of 3-(Dimethylamino)prop-2-enoic acid
An In-Depth Technical Guide Topic: Solubility of 3-(Dimethylamino)prop-2-enoic acid in Common Lab Solvents
This document provides a comprehensive technical guide on understanding, predicting, and experimentally determining the solubility of 3-(Dimethylamino)prop-2-enoic acid. Given the limited availability of consolidated quantitative solubility data in public literature for this specific molecule, this guide emphasizes the foundational principles and robust experimental methodologies required for researchers, scientists, and drug development professionals to generate reliable data.
3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2) is a fascinating small molecule possessing functional groups that create a significant internal dichotomy: a basic tertiary amine and a carboxylic acid.[1] This structure allows the molecule to exist as a zwitterion, a species with both a positive and a negative electrical charge, yet an overall neutral charge. This zwitterionic character is the single most critical factor governing its interaction with laboratory solvents and is central to understanding its solubility profile.[2] The solubility of any compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[3] This guide will provide the theoretical framework and practical, field-proven protocols to accurately assess this vital property.
Part 1: Mechanistic Insights & Predictive Assessment
The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] For 3-(Dimethylamino)prop-2-enoic acid, its potential zwitterionic nature gives it a salt-like, highly polar character. This internal charge separation dictates a preference for highly polar and, particularly, protic solvents that can effectively solvate both the cationic ammonium and anionic carboxylate centers.
The solubility is also highly dependent on the pH of the medium. In acidic conditions, the carboxylate group will be protonated, resulting in an overall cationic species. In basic conditions, the tertiary ammonium group will be deprotonated, yielding an anionic species. This behavior can be leveraged to enhance solubility in aqueous systems but underscores the complexity when dealing with organic solvents.
Predicted Solubility in Common Laboratory Solvents
Based on these first principles, we can predict a qualitative solubility profile. Zwitterionic compounds typically exhibit poor solubility in nonpolar and many aprotic polar solvents but show favorability towards polar protic solvents.[6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents possess O-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They can effectively solvate the charged carboxylate and ammonium groups of the zwitterion through strong ion-dipole interactions and hydrogen bonding, overcoming the solute's crystal lattice energy.[8] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone, Ethyl Acetate | Low to Sparingly Soluble | These solvents have dipoles to engage in dipole-dipole interactions but lack the ability to donate hydrogen bonds.[4] While DMSO is a very strong solvent, it may be more effective than others in this class, its inability to donate a hydrogen bond to the carboxylate anion makes it less effective than protic solvents. Solubility in solvents like ethyl acetate is expected to be very low. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack significant dipoles and cannot form hydrogen bonds. The van der Waals forces they offer are insufficient to overcome the strong electrostatic interactions within the zwitterionic crystal lattice of the solute.[4] |
Part 2: A Validated Workflow for Experimental Solubility Determination
To move from prediction to quantitative fact, a systematic experimental approach is necessary. The following workflow is a robust, self-validating system for determining solubility.
Caption: A systematic workflow for solubility determination.
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I stress that the "why" behind each step is as critical as the "how." These protocols are designed for clarity, reproducibility, and accuracy.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a rapid, semi-quantitative understanding of the compound's behavior across a solvent spectrum.
Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent at a defined concentration.
Methodology:
-
Preparation: Accurately weigh 5 mg of 3-(Dimethylamino)prop-2-enoic acid into a small, clear glass vial (e.g., 4 mL).
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial. This creates a target concentration of 10 mg/mL.
-
Agitation: Cap the vial securely and vortex at room temperature for 60 seconds.[9]
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain, or the solution is hazy.
-
Insoluble: The vast majority of the solid remains undissolved.[9]
-
-
Record: Log the observation for each solvent tested. This data is critical for selecting solvents for full quantitative analysis.
Protocol 2: Quantitative Equilibrium Solubility (Isothermal Shake-Flask Method)
This is the industry-standard method for determining thermodynamic equilibrium solubility, providing precise and reliable quantitative data.[4][10]
Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Caption: The Isothermal Shake-Flask Method Workflow.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of 3-(Dimethylamino)prop-2-enoic acid to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. A visible excess of solid must be present to ensure saturation.[4]
-
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (24 to 72 hours is typical) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed. Following centrifugation, carefully aspirate the supernatant.[3]
-
Filtration: Immediately filter the collected supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.[4]
-
Quantification: The concentration of the solute in the clear filtrate is determined using a suitable, validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and specificity.[4][10][11]
-
Methodology: A reverse-phase C18 column is a suitable starting point. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection via UV-Vis spectroscopy (around 210-230 nm) or Mass Spectrometry (MS) would be appropriate.[12][13]
-
Validation: A calibration curve must be generated using standard solutions of 3-(Dimethylamino)prop-2-enoic acid of known concentrations to ensure accurate quantification.[4]
-
-
Data Reporting: The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
Part 4: Data Presentation
Quantitative results from the Shake-Flask method should be tabulated for clarity and comparative analysis.
Table 2: Experimentally Determined Solubility of 3-(Dimethylamino)prop-2-enoic acid at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| e.g., Water | Polar Protic | [Insert Experimental Value] | [Insert Experimental Value] |
| e.g., Methanol | Polar Protic | [Insert Experimental Value] | [Insert Experimental Value] |
| e.g., Acetonitrile | Polar Aprotic | [Insert Experimental Value] | [Insert Experimental Value] |
| e.g., Toluene | Nonpolar | [Insert Experimental Value] | [Insert Experimental Value] |
Conclusion
The solubility of 3-(Dimethylamino)prop-2-enoic acid is fundamentally governed by its zwitterionic potential, leading to a strong preference for polar protic solvents. While theoretical predictions provide a valuable starting point, they are no substitute for rigorous experimental determination. The Isothermal Shake-Flask method, coupled with a validated HPLC quantification protocol, represents the gold standard for generating accurate and reliable solubility data. By following the systematic workflow and detailed protocols within this guide, researchers can confidently characterize this molecule, enabling informed decisions in synthesis, formulation, and all stages of scientific development.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- MOLBASE. (n.d.). 3-(dimethylamino)prop-2-enoic acid | 55980-34-2. MOLBASE Encyclopedia.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- B-A.C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- PubChem. (n.d.). 3-(Dimethylamino)prop-2-enoic acid. National Center for Biotechnology Information.
- Abraham, M. H., & Acree, W. E. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega.
- Aitipamula, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate.
- Queen's University Belfast. (n.d.). An introduction to zwitterionic salts.
- Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI.
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Dimethylamino-1-propanol in Organic Solvents.
- Unknown. (n.d.). Highly sensitive UHPLC-MS/MS method for quantification of ethylenediamine-N, N′-di-2-(3-cyclohexyl) propanoic acid derivatives in mouse serum. Fingerprint.
- Al-Naiema, I. M., & Canales, M. (2025, June 23). Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. EGUsphere.
- Li, Y., et al. (2024, March 16). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. MDPI.
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Stability and decomposition of 3-(Dimethylamino)prop-2-enoic acid under various conditions
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition of 3-(Dimethylamino)prop-2-enoic acid, a key intermediate in various chemical syntheses. As a vinylogous β-amino acid, its unique electronic and structural features dictate its reactivity and susceptibility to degradation under various environmental conditions. This document outlines the principal degradation pathways, including hydrolysis, thermal decomposition, and photolytic degradation. Furthermore, it details robust analytical methodologies for monitoring the stability of this compound and characterizing its decomposition products. This guide is intended for researchers, scientists, and drug development professionals who utilize 3-(Dimethylamino)prop-2-enoic acid and require a thorough understanding of its stability profile to ensure the integrity of their processes and products.
Introduction
3-(Dimethylamino)prop-2-enoic acid, an enamine derivative, is a versatile building block in organic synthesis. Its structure, featuring a conjugated system encompassing a carboxylic acid and a tertiary amine, imparts both nucleophilic and electrophilic characteristics. However, this inherent reactivity also renders the molecule susceptible to degradation under common laboratory and process conditions. Understanding the stability of this compound is paramount for its effective storage, handling, and application, particularly in the pharmaceutical industry where purity and impurity profiles are of critical importance. This guide will delve into the mechanistic underpinnings of its decomposition and provide practical guidance for its management.
Chemical Structure and Intrinsic Reactivity
3-(Dimethylamino)prop-2-enoic acid belongs to the class of enamines, which are characterized by a nitrogen atom attached to a double bond. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, increasing the electron density at the β-carbon and making it nucleophilic.[1] This resonance stabilization, however, is counteracted by the electron-withdrawing nature of the carboxylic acid group. The interplay of these electronic effects governs the molecule's overall stability and reactivity.
The presence of both a basic dimethylamino group and an acidic carboxylic acid group suggests that the molecule may exist as a zwitterion under certain pH conditions. This internal salt formation can influence its solubility and stability.
Key Degradation Pathways
The decomposition of 3-(Dimethylamino)prop-2-enoic acid can be triggered by several factors, including pH, temperature, and light. The primary degradation pathways are detailed below.
Hydrolytic Decomposition
Enamines are known to be susceptible to hydrolysis, particularly in aqueous acidic solutions.[2][3] The generally accepted mechanism for enamine hydrolysis involves the protonation of the β-carbon, which is the most electron-rich position. This is followed by the nucleophilic attack of water on the resulting iminium ion. The subsequent collapse of the tetrahedral intermediate leads to the formation of a carbonyl compound and a secondary amine.[4][5]
For 3-(Dimethylamino)prop-2-enoic acid, hydrolysis is expected to yield 3-oxopropanoic acid (malonaldehydic acid) and dimethylamine. 3-Oxopropanoic acid is itself unstable and can readily decarboxylate to acetaldehyde.
Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Acidic conditions (pH < 7) significantly accelerate the degradation process.[5][6][7] In strongly acidic solutions, the amine group will be protonated, which may reduce the rate of β-carbon protonation but still facilitates hydrolysis. Conversely, under basic conditions, the enamine is generally more stable towards hydrolysis.
-
Water Activity: The presence of water is essential for hydrolysis. Therefore, storage in anhydrous conditions is crucial to prevent degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[8]
Proposed Hydrolysis Pathway of 3-(Dimethylamino)prop-2-enoic acid
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 3-(Dimethylamino)prop-2-enoic acid.
Thermal Decomposition
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation route. For β,γ-unsaturated acids, decarboxylation can proceed through a cyclic six-membered transition state. While 3-(Dimethylamino)prop-2-enoic acid is an α,β-unsaturated acid, isomerization to the β,γ-unsaturated tautomer under thermal conditions could facilitate decarboxylation.[12] This would lead to the formation of an enamine, which could be volatile or undergo further reactions.
-
Deamination: The cleavage of the carbon-nitrogen bond would result in the loss of dimethylamine. This process may be less favorable than decarboxylation but can occur at elevated temperatures.[13]
The decomposition products are likely to be a complex mixture, and their formation will be highly dependent on the temperature and the presence of oxygen or other reactive species.
Photolytic Degradation
Enamines and related compounds can be sensitive to light.[14] The conjugated π-system in 3-(Dimethylamino)prop-2-enoic acid can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. Potential photolytic degradation pathways include:
-
Cis-Trans Isomerization: The double bond can undergo photoisomerization, which may not lead to decomposition but could affect the compound's physical and biological properties.
-
Cyclization: Intramolecular cyclization reactions are known to occur in some enamines upon irradiation.[14]
-
Photooxidation: In the presence of oxygen, photosensitized oxidation can lead to the formation of various degradation products.
-
Photodecomposition: At higher energy UV wavelengths, cleavage of bonds can occur, leading to fragmentation of the molecule.[15]
The extent of photolytic degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.
Recommended Storage and Handling
Based on its chemical nature and susceptibility to degradation, the following storage and handling procedures are recommended for 3-(Dimethylamino)prop-2-enoic acid:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the rate of thermal decomposition and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Moisture | Use of desiccants is recommended. Avoid contact with water. | To prevent hydrolysis. |
| pH | Avoid contact with strong acids and bases. | To prevent rapid hydrolysis and other acid/base-catalyzed reactions. |
Analytical Methodologies for Stability Assessment
A robust analytical strategy is essential for monitoring the stability of 3-(Dimethylamino)prop-2-enoic acid and for identifying and quantifying its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the parent compound and its impurities.
5.1.1 High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like 3-(Dimethylamino)prop-2-enoic acid.
-
Recommended Method:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH controlled between 4 and 6 for optimal peak shape and stability on-column) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the conjugated system (typically in the range of 250-280 nm). Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.
-
5.1.2 Gas Chromatography (GC)
-
Principle: GC can be used if the compound or its derivatives are sufficiently volatile and thermally stable.
-
Recommended Method:
-
Derivatization: Due to the low volatility of the carboxylic acid, derivatization is likely necessary. Silylation of the carboxylic acid and amino group (e.g., with BSTFA) or esterification of the carboxylic acid (e.g., with methanol and an acid catalyst) can improve volatility.
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Detection: Flame Ionization Detection (FID) for quantification or Mass Spectrometry (GC-MS) for identification of volatile degradation products.[16][17]
-
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for structural elucidation of degradation products and for monitoring the degradation process in real-time.
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR can provide detailed structural information about the parent compound and its degradation products.
-
Application:
-
Structural Elucidation: Isolation of degradation products followed by NMR analysis can confirm their structures.
-
Kinetic Studies: The disappearance of signals corresponding to 3-(Dimethylamino)prop-2-enoic acid and the appearance of new signals from degradation products can be monitored over time to determine degradation kinetics.[8][18]
-
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a forced degradation study.
Conclusion
3-(Dimethylamino)prop-2-enoic acid is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. This guide has highlighted its susceptibility to hydrolysis, thermal decomposition, and photolytic degradation. The primary degradation pathway under ambient conditions is likely hydrolysis, which is significantly accelerated by acidic pH and the presence of water. Thermal stress can lead to decarboxylation and deamination, while exposure to light can induce isomerization and other photochemical reactions.
For researchers and professionals working with this compound, a thorough understanding of these degradation pathways is essential for developing robust storage, handling, and formulation strategies. The implementation of appropriate analytical methods, such as HPLC and GC, is critical for monitoring the purity and stability of 3-(Dimethylamino)prop-2-enoic acid, ensuring the quality and reliability of downstream applications.
References
- Making Molecules. Enamines. (2024).
- Organic Chemistry Tutor. Stork Enamine Synthesis.
- Chemistry Learner.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. (2020).
- Master Organic Chemistry. Enamines. (2025).
- Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET: 3-(Dimethylamino)propionic Acid Hydrochloride. (2025).
- Fisher Scientific. SAFETY DATA SHEET: 3-(Dimethylamino)propionitrile. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET: 3-(Dimethylamino)propionic acid hydrochloride. (2025).
- Chemistry LibreTexts. 20.
- Chemistry LibreTexts. 19.
- Rodante, F., & Bubbico, R. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 457(1-2), 108-116.
- van de Wetering, P., et al. The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry, 8(13), 2038-2046. (2017).
- Sigma-Aldrich. 3-(Dimethylamino)propionic acid 97 14788-12-6.
- PubMed. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. (2009).
- Reddit. Boc and tBu ester pH stability during enamine hydrolysis. (2024).
- Pasek, M. A., et al. Hydrothermal Decomposition of Amino Acids and Origins of Prebiotic Meteoritic Organic Compounds. Astrobiology, 17(10), 983-993. (2017).
- van de Wetering, P., et al. A Mechanistic Study of the Hydrolytic Stability of Poly(2-(dimethylamino)ethyl methacrylate). Macromolecules, 31(23), 8063-8068. (1998).
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- Scholarworks@UAEU.
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- DSpace@MIT. A STUDY OF THE RADICAL POLYMERIZATION KINETICS OF 2-(DIMETHYLAMINO)ETHYL METHACRYLATE IN AQUEOUS SOLUTION THE INFLUENCE IN THE P.
- LGC Standards. 3-Aminopropanoic Acid (beta-Alanine).
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- Doria. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
- PubMed. Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. (2023).
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- SCIRP.
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Technical Support Center: Optimizing the Synthesis of 3-(Dimethylamino)prop-2-enoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)prop-2-enoic acid and its esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Section 1: Foundational Synthesis Pathways
3-(Dimethylamino)prop-2-enoic acid, a valuable enamine, serves as a versatile building block in organic synthesis. The most prevalent and direct route to its synthesis involves the nucleophilic addition of dimethylamine to an activated alkyne, such as propiolic acid or its corresponding esters. This reaction is a classic example of a Michael or aza-Michael addition.
The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of dimethylamine to one of the sp-hybridized carbons of the alkyne. This is typically followed by protonation to yield the final enamine product. The stereochemistry of the resulting double bond, yielding the desired (E)-isomer, is a critical aspect of this synthesis.[1]
Caption: General mechanism for the synthesis of Ethyl 3-(dimethylamino)prop-2-enoate.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Low or Inconsistent Yields
Question: My reaction yield for 3-(Dimethylamino)prop-2-enoic acid (or its ester) is consistently below 50%. What are the primary factors I should investigate?
Answer: Low yields can typically be traced back to one of four areas: reagent integrity, reaction conditions, stoichiometry, or side reactions.
-
Reagent Quality & Handling:
-
Dimethylamine: This reagent is often supplied as a solution (e.g., in THF, water, or ethanol) or as a condensed gas. Ensure the concentration of the solution is accurate. If using the gas, ensure efficient trapping in the reaction solvent.
-
Propiolic Acid/Esters: These compounds can be susceptible to polymerization, especially if stored improperly or for long periods. Use of freshly distilled or high-purity starting material is recommended. The presence of oligomeric or polymeric impurities will directly reduce the yield.
-
-
Reaction Conditions:
-
Temperature Control: This is arguably the most critical parameter. The addition of dimethylamine to propiolates is highly exothermic. Insufficient cooling can lead to runaway reactions, promoting polymerization and the formation of undesired byproducts. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate and, importantly, the stereoselectivity. Aprotic solvents are frequently used. Some modern, green approaches have even demonstrated high yields under solvent-free conditions.[1]
-
-
Stoichiometry:
-
While a 1:1 molar ratio is theoretically required, using a slight excess of dimethylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if some of the amine is lost to evaporation. However, a large excess can complicate purification.
-
-
Side Reactions:
-
Polymerization: As mentioned, the starting alkyne can polymerize. This is often indicated by the formation of insoluble, dark-colored materials. The use of a polymerization inhibitor during purification by distillation is a common industrial practice.[3]
-
Bis-addition: In some cases, a second molecule of dimethylamine can react with the product, although this is generally less common under controlled conditions.
-
Formation of Impurities and Isomers
Question: My final product is contaminated with significant impurities, and I'm concerned about the stereochemical purity (E/Z ratio). How can I address this?
Answer: Product purity is a function of both the reaction's selectivity and the effectiveness of the purification process.
-
Stereoselectivity (E/Z Isomers):
-
The addition of amines to acetylenic esters typically favors the formation of the (E)-isomer (trans).[1] This stereoselectivity is often very high.
-
Factors Influencing Isomer Ratio: Solvent polarity and reaction temperature can play a role. Non-polar solvents and lower temperatures generally enhance the selectivity for the E-isomer. If you suspect a mixture of isomers, 1H NMR spectroscopy is the best tool for quantification.
-
-
Common Chemical Impurities:
-
Unreacted Starting Materials: This indicates an incomplete reaction. See the troubleshooting points above regarding temperature, reaction time, and stoichiometry.
-
Byproducts from Alternative Pathways: Depending on the specific starting materials, other reactions can occur. For instance, when using N,N-dimethylformamide (DMF) and a Vilsmeier-type reagent, precise control of conditions is necessary to avoid side reactions.[4]
-
Purification Challenges
Question: I'm struggling to isolate a pure product. What are the best practices for purification?
Answer: The optimal purification method depends on whether you have synthesized the acid or an ester derivative.
-
For Esters (e.g., Ethyl 3-(dimethylamino)prop-2-enoate):
-
Vacuum Distillation: This is the most common and effective method for purifying the ester, which is typically a liquid at room temperature.
-
Critical Tip: It is highly advisable to add a polymerization inhibitor, such as hydroquinone or 2,6-di-tert-butyl-p-cresol (BHT), to the crude product before distillation to prevent polymerization at elevated temperatures.[3]
-
-
For the Carboxylic Acid:
-
Recrystallization: 3-(Dimethylamino)prop-2-enoic acid is a solid. Recrystallization is the preferred method for purification. Suitable solvent systems include water or mixed solvent systems like ethanol/ether or ethanol/petroleum ether.[5] The choice of solvent will depend on the specific impurities present.
-
Section 3: Recommended Experimental Protocol
This protocol provides a reliable method for the synthesis of Ethyl (E)-3-(dimethylamino)prop-2-enoate.
Objective: To synthesize Ethyl (E)-3-(dimethylamino)prop-2-enoate with high yield and purity.
Materials:
-
Ethyl propiolate (98% or higher)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
2,6-di-tert-butyl-p-cresol (BHT)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.
-
Initial Charge: Charge the flask with ethyl propiolate (1.0 eq) dissolved in diethyl ether (approx. 2-3 mL per gram of propiolate).
-
Amine Addition: Slowly add the dimethylamine solution (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate system), checking for the disappearance of the ethyl propiolate spot.
-
Workup: Once the reaction is complete, wash the organic mixture with brine (saturated NaCl solution) to remove excess dimethylamine and water-soluble components. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Add a small amount of BHT (approx. 0.1% by weight) to the crude liquid product. Purify by vacuum distillation to obtain the final product as a clear liquid.
Section 4: Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Condition | Expected Outcome | Troubleshooting Focus |
| Temperature | 0-10 °C (Addition) | Controlled reaction, minimizes polymerization, favors E-isomer. | Overheating leads to dark coloration and low yield. |
| Room Temp (Stirring) | Drives reaction to completion. | ||
| Solvent | Aprotic (Ether, THF) | Good solubility, generally high stereoselectivity. | Ensure anhydrous conditions to prevent hydrolysis of the ester. |
| Stoichiometry | 1.1 eq. Dimethylamine | Ensures complete consumption of limiting reagent (propiolate). | Large excess complicates purification. |
| Purification Aid | Polymerization Inhibitor | Prevents product loss during vacuum distillation.[3] | Essential for obtaining high purity via distillation. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Organic Syntheses, Coll. Vol. 2, p.429 (1943); Vol. 17, p.66 (1937).
- A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates.
- Minimizing side reactions in 3-Dimethylamino-1-propanol production. Benchchem.
- PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE.
- Preparation method of 3-N,N-dimethylamino ethyl acrylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 3-(Dimethylamino)prop-2-enoic Acid by Crystallization
Welcome to the technical support center for the purification of crude 3-(Dimethylamino)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the crystallization of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested advice to ensure the successful purification of your target molecule.
Introduction: The Crystallization Challenge
3-(Dimethylamino)prop-2-enoic acid is a valuable building block in organic synthesis.[1][2] However, its purification by crystallization can present several challenges, from solvent selection to the physical form of the final product. This guide provides a structured approach to overcoming these common hurdles. Crystallization is a powerful purification technique for solids, relying on the principle that most solids are more soluble in a hot solvent than in a cold one.[3][4] The goal is to create a saturated solution at an elevated temperature and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.
Troubleshooting Guide: From "Oiling Out" to Crystal Perfection
This section addresses specific problems you may encounter during the crystallization of 3-(Dimethylamino)prop-2-enoic acid.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
Causality: "Oiling out" typically occurs when the solute is highly supersaturated at a temperature above its melting point.[3] This can be due to several factors:
-
The boiling point of the solvent is too high, or too close to the melting point of the compound.
-
The cooling process is too rapid, not allowing sufficient time for crystal lattice formation.[5]
-
High levels of impurities are present, which can depress the melting point of the mixture.
Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL at a time) to slightly decrease the saturation.[5]
-
Slow Down the Cooling: Once redissolved, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.[6]
-
Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[7]
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[7]
Issue 2: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature or below.
Causality: This is a classic sign of an unsaturated solution, meaning too much solvent was used.[3][5]
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[4][5] Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Aim to reduce the volume by about 25% before allowing it to cool again.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of pure 3-(Dimethylamino)prop-2-enoic acid, add it to the cooled solution to act as a template for crystal growth.[7]
-
Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.[7]
-
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
-
Issue 3: Crystals Form Too Quickly, Resulting in Low Purity
Symptoms: A large amount of solid crashes out of the solution immediately upon cooling.[5]
Causality: Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[5] This is often caused by a solution that is too concentrated.
Solutions:
-
Increase Solvent Volume: Reheat the mixture to redissolve the solid. Add a small amount of additional hot solvent to make the solution slightly less saturated.[5]
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6]
Issue 4: The Recovered Crystals are Colored
Symptoms: The starting material is colored, and the resulting crystals retain this color.
Causality: The color is due to impurities that have similar solubility characteristics to the desired compound. Enamines, in general, can be susceptible to oxidation which may lead to colored impurities.[8]
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal, along with the adsorbed impurities, can then be removed by hot gravity filtration. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.
-
Repeat Crystallization: A second crystallization may be necessary to remove persistent impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which 3-(Dimethylamino)prop-2-enoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Based on the enamine structure, polar protic solvents like methanol or ethanol, or mixtures with water, are good starting points.[9]
-
Dissolution: Place the crude 3-(Dimethylamino)prop-2-enoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[7] Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[7]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Solvent Screening
-
Preparation: Place a small amount (e.g., 10-20 mg) of the crude compound into several test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, methanol, ethanol, ethyl acetate, acetone, toluene) dropwise.
-
Room Temperature Solubility: Observe if the compound dissolves at room temperature. A good solvent will not fully dissolve the compound at this stage.[4]
-
Elevated Temperature Solubility: Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.[4]
-
Cooling and Crystallization: Allow the successful test tubes to cool. The best solvent will yield a good quantity of crystals upon cooling.
Data Summary
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Notes |
| Methanol | High | Moderate | Can lead to lower recovery if not cooled sufficiently. | A patent on enamine salt recrystallization suggests methanol is effective.[9] |
| Ethanol | High | Low | Often yields well-formed crystals. | A good starting point for many organic acids. |
| Water | Moderate | Very Low | May require heating to a higher temperature. | The compound's amine and carboxylic acid groups suggest some water solubility.[11][12] |
| Ethyl Acetate/Heptane | High (in Ethyl Acetate) | Low (in mixture) | Good for inducing crystallization when a single solvent is too effective. | A common mixed-solvent system.[10] |
| Acetone | Moderate | Low | Can be effective, but its volatility requires careful handling. |
Visualizing the Workflow
Standard Crystallization Workflow
Caption: Standard workflow for the purification of a solid by crystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 3-(Dimethylamino)prop-2-enoic acid?
A1: Depending on the synthetic route, common impurities could include starting materials, by-products from side reactions, or decomposition products. Given its enamine structure, it could be susceptible to hydrolysis back to the corresponding ketone/aldehyde and secondary amine, especially in the presence of acid.[13]
Q2: How can I assess the purity of my recrystallized product?
A2: Purity can be assessed using several analytical techniques. Melting point determination is a classic and effective method; a sharp melting range close to the literature value indicates high purity. Spectroscopic methods such as NMR and IR can confirm the structure and identify any remaining impurities. For quantitative analysis, techniques like HPLC are often employed.[10]
Q3: Is it better to use a single solvent or a mixed-solvent system?
A3: A single solvent is generally preferred for its simplicity.[3] However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed-solvent system is an excellent alternative.[7]
Q4: My compound is an amine. Are there any special considerations for crystallization?
A4: Yes. Amines can be basic and may react with acidic impurities or solvents. For some amines, using a mixture of an organic acid like acetic acid with other solvents can be effective for recrystallization.[8] However, given that 3-(Dimethylamino)prop-2-enoic acid is an amino acid, its properties will be influenced by both the amine and carboxylic acid functional groups. The zwitterionic nature of the molecule might affect its solubility in different solvents.
Q5: What is the expected yield for this crystallization?
A5: A successful crystallization should provide a good balance between purity and yield. While a high yield is desirable, the primary goal is to achieve the required purity. It is not uncommon to lose some of the product in the mother liquor. A patent related to the recrystallization of a different enamine salt reported yields between 86% and 95%.[9] The yield for your specific compound will depend on the initial purity and the chosen crystallization conditions.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Exp 2 - Crystallization. (n.d.). [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Guide for crystallization. (n.d.). [Link]
-
3-(Dimethylamino)prop-2-enoic acid | C5H9NO2. PubChem. [Link]
-
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester. Pharos. [Link]
-
3-(dimethylamino)prop-2-enoic acid|55980-34-2. MOLBASE Encyclopedia. [Link]
- CN111632400B - Recrystallization purification method of enamine salt.
-
RECRYSTALLISATION. (n.d.). [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]
Sources
- 1. 3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(dimethylamino)prop-2-enoic acid|55980-34-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 19059-68-8: 3-(Dimethylamino)-2,2-dimethyl-1-propanol [cymitquimica.com]
- 12. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing temperature and reaction time for 3-(Dimethylamino)prop-2-enoic acid reactions
Welcome to the technical support center for 3-(Dimethylamino)prop-2-enoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperature and time. As a versatile building block in organic synthesis, understanding the nuances of its reactivity is paramount to achieving desired outcomes. This document provides field-proven insights to help you navigate the common challenges encountered during your experiments.
Understanding the Core Reactivity of 3-(Dimethylamino)prop-2-enoic Acid
3-(Dimethylamino)prop-2-enoic acid and its esters are examples of enamines, which are more reactive nucleophiles than their enol or silyl enol ether counterparts.[1] This heightened reactivity is due to the nitrogen atom's lower electronegativity compared to oxygen, which allows for greater delocalization of its lone pair of electrons into the double bond.[1] This electronic feature makes them excellent partners in a variety of chemical transformations, but also necessitates careful control over reaction parameters to ensure high yield and selectivity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: My reaction is sluggish or not going to completion. How can I improve the reaction rate?
Answer: A slow or incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction temperature and time.
-
Temperature Considerations: In general, increasing the reaction temperature provides more kinetic energy to the molecules, leading to a higher frequency of effective collisions and an increased reaction rate.[2][3] For many reactions involving enamines, a moderate increase in temperature can be beneficial. However, excessively high temperatures can lead to undesired side reactions or decomposition.[4] It is crucial to find the optimal temperature range for your specific transformation. For instance, in some amine-involved reversible reactions, a temperature range of 40-60°C favors the forward reaction, while temperatures above 60°C may favor the reverse reaction.[2]
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to reach completion. Monitoring the reaction progress is critical. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the consumption of starting materials and the formation of the product.[4][5]
-
Catalyst Choice: If applicable, the choice and concentration of a catalyst can dramatically influence the reaction rate. For instance, in some reactions, changing from a weaker base like triethylamine (TEA) to a stronger, more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly enhance the yield and reduce the reaction time, even at room temperature.[6]
Troubleshooting Guide: Sluggish Reactions
| Potential Cause | Troubleshooting Strategy |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side products by TLC or another suitable analytical technique. |
| Inadequate Reaction Time | Monitor the reaction at regular intervals (e.g., every 30-60 minutes) until no further change in the concentration of starting materials is observed.[5] |
| Catalyst Inefficiency | If using a catalyst, consider increasing its loading or switching to a more active catalyst.[6] |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
FAQ 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The formation of side products is often a consequence of suboptimal reaction temperature or prolonged reaction times.
-
Temperature and Selectivity: While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to a decrease in selectivity.[1] For reactions involving unsymmetrical ketones, enamine formation is regioselective, favoring the thermodynamically more stable, less substituted enamine to minimize steric interactions.[1] Operating at the lowest effective temperature can often favor the desired kinetic product.
-
Reaction Time and Byproducts: Allowing a reaction to proceed for an extended period after completion can lead to the formation of degradation products or the equilibration to a less desirable thermodynamic product. Once the reaction has reached completion as determined by monitoring, it should be promptly worked up.[7]
Troubleshooting Guide: Poor Selectivity
| Potential Cause | Troubleshooting Strategy |
| Reaction Temperature is Too High | Decrease the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity. |
| Prolonged Reaction Time | Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of byproducts.[7] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can help to drive the reaction to completion and minimize side reactions. |
Experimental Protocols and Methodologies
Protocol 1: General Procedure for a Trial Reaction
This protocol provides a starting point for optimizing your reaction conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your starting materials in an appropriate solvent.
-
Initial Temperature: Begin the reaction at room temperature or a previously reported starting temperature for a similar transformation.
-
Monitoring: After 30 minutes, and then at regular intervals, take a small aliquot of the reaction mixture and analyze it by TLC to assess the progress.[5][8]
-
Temperature Adjustment: If the reaction is slow, gradually increase the temperature by 10°C and continue monitoring.
-
Time Optimization: Once an optimal temperature is identified, repeat the reaction and monitor it over time to determine the point at which the reaction is complete.
-
Work-up: Once the reaction is complete, quench the reaction as appropriate and proceed with extraction and purification of the desired product.
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of a reaction.[5][9]
-
Spotting: On a TLC plate, spot a small amount of your starting material, your co-reactant (if applicable), and a co-spot of both. As the reaction progresses, spot small aliquots of the reaction mixture.
-
Elution: Develop the TLC plate in an appropriate solvent system.
-
Visualization: Visualize the spots under a UV lamp or by using a chemical stain.[9] The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Visualizing Reaction Optimization
The following diagram illustrates the logical workflow for optimizing temperature and reaction time.
Caption: Workflow for optimizing reaction temperature and time.
Data-Driven Insights: Temperature and Time Effects
The following table summarizes the general effects of temperature and reaction time on reactions involving 3-(dimethylamino)prop-2-enoic acid and its derivatives.
| Parameter | Low Range | Optimal Range | High Range |
| Temperature | Slow or no reaction. | Optimal rate and selectivity. | Increased rate, potential for side products and decomposition.[4] |
| Reaction Time | Incomplete conversion, low yield. | High conversion of starting material to product. | Potential for product degradation or formation of byproducts.[7] |
References
- Enamines - Making Molecules. (2024, September 2).
- Rhule, S. Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina | CETRI.
- Optimization for the reaction conditions (model reaction). (2020). ResearchGate.
- Minimizing side reactions in 3-Dimethylamino-1-propanol production. (2025). Benchchem.
- How To: Troubleshoot a Reaction. University of Rochester Chemistry.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2014). RSC Publishing.
- Transamination of 3-[(Dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones with the Participation of 1,2-Phenylenediamine. (2024). MDPI.
- Monitoring reaction progress? (2016, August 2). Chemistry Stack Exchange.
- How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. (2025, April 29). Patsnap Synapse.
Sources
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 3. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Transamination of 3-[(Dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones with the Participation of 1,2-Phenylenediamine [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Impact of solvent choice on the reactivity of 3-(Dimethylamino)prop-2-enoic acid
Technical Support Center: Optimizing the Reactivity of 3-(Dimethylamino)prop-2-enoic Acid Through Solvent Selection
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected bottlenecks when utilizing 3-(dimethylamino)prop-2-enoic acid (and its ester derivatives) in heterocyclic synthesis.
To master the reactivity of this molecule, you must first understand its electronic architecture. 3-(Dimethylamino)prop-2-enoic acid is a classic β -enaminone. It features a "push-pull" alkene system: the dimethylamino group acts as a powerful electron donor (the "push"), while the carboxylic acid acts as an electron acceptor (the "pull") 1. This dynamic creates an ambident reactivity profile where the α -carbon is highly nucleophilic and the β -carbon is highly electrophilic.
However, this reactivity is not static. The degree of polarization is heavily dictated by your choice of solvent. Below is a deep dive into how solvent causality affects your yields, followed by diagnostic FAQs and self-validating protocols.
Solvent-dependent stabilization of the enaminone push-pull resonance states.
Diagnostic Q&A: Troubleshooting Solvent Effects
Q1: My nucleophilic substitution at the β -carbon (e.g., transamination) is taking over 24 hours with poor yields. I am using THF. How can I accelerate this? A1: The causality here is poor zwitterion stabilization. THF is an aprotic solvent with a low dielectric constant ( ϵ=7.5 ). It fails to stabilize the highly polar, charge-separated transition state required for the nucleophilic attack at the β -carbon. Corrective Action: Switch to a polar protic solvent like absolute ethanol ( ϵ=24.5 ). Protic solvents form hydrogen bonds with the carbonyl oxygen, increasing the "pull" effect and stabilizing the zwitterionic intermediate. This dramatically lowers the activation energy, often reducing reaction times from 24 hours to 2 hours 2.
Q2: I switched to Ethanol, but now I am seeing a viscous oil and multiple spots on my TLC. Is the enaminone degrading? A2: Yes. While protic solvents enhance reactivity, the presence of trace moisture in these solvents can lead to the hydrolysis of the enaminone back into its 1,3-dicarbonyl precursor and dimethylamine 3. Furthermore, highly concentrated enaminones in polar solvents can undergo intermolecular polymerization. Corrective Action: Ensure your ethanol is strictly anhydrous. If hydrolysis persists due to substrate sensitivity, transition to a "Solvent-Free" protocol using ultrasound irradiation. Solvent-free conditions maximize the collision frequency of reactants while eliminating solvent-mediated hydrolysis pathways 4.
Q3: During the synthesis of a pyrazole derivative, the initial addition occurs, but the subsequent cyclization fails. Why is the reaction stalling? A3: Heterocycle synthesis requires the enaminone to undergo an E/Z isomerization before the final cyclocondensation can occur. In non-polar solvents, the double-bond character of the C=C bond is too strong, raising the rotational energy barrier 1. Corrective Action: You must lower the rotational barrier. This is achieved by increasing the solvent polarity (which increases the single-bond character of the C=C bond via the zwitterionic resonance form) or by applying thermal energy (refluxing conditions) to overcome the activation energy of isomerization.
Quantitative Benchmarks: Solvent Impact on Enaminone Reactivity
The following table summarizes the expected kinetic and thermodynamic outcomes for a standard β -enaminone transamination/cyclization workflow based on solvent selection 2, 4.
| Solvent Choice | Solvent Type | Dielectric Constant ( ϵ ) | Avg. Reaction Time | Typical Yield (%) | Mechanistic Observation |
| Ethanol (EtOH) | Protic | 24.5 | 2-3 hours | 85-95% | Excellent zwitterion stabilization; promotes rapid nucleophilic attack. |
| Methanol (MeOH) | Protic | 32.7 | 2-4 hours | 80-90% | Good stabilization, but lower boiling point limits thermal activation for isomerization. |
| Tetrahydrofuran | Aprotic | 7.5 | 8-12 hours | 40-60% | Poor charge stabilization; only useful if reactants are highly moisture-sensitive. |
| Toluene | Aprotic | 2.4 | 12-24 hours | 30-50% | Minimal push-pull enhancement; heavily favors the unreactive neutral alkene state. |
| Solvent-Free (US) | N/A | N/A | 15-30 mins | >95% | Maximizes collision frequency; bypasses solvent solvation energy barriers entirely. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the built-in validation check is confirmed.
Protocol A: Protic Solvent-Mediated Pyrazole Synthesis
Designed to maximize zwitterion stabilization for rapid cyclization.
-
Preparation & Solvation: Dissolve 1.0 equiv of 3-(dimethylamino)prop-2-enoic acid in anhydrous EtOH (0.5 M) in a round-bottom flask.
-
Self-Validation Check: The solution must be completely transparent and pale yellow. A cloudy suspension indicates moisture-induced degradation or polymerization of the starting material. Do not proceed if cloudy.
-
-
Nucleophilic Addition: Add 1.1 equiv of the target hydrazine derivative dropwise at room temperature under stirring.
-
Self-Validation Check: An immediate mild exotherm should be felt through the flask, and the solution will deepen to a dark orange/red. This confirms the successful initial Michael-type addition at the β -carbon.
-
-
Cyclocondensation (Isomerization & Elimination): Elevate the temperature to 70°C (reflux) for 2 hours.
-
Self-Validation Check: Dimethylamine gas ( HNMe2 ) is eliminated during the cyclization step. Hold a piece of damp red litmus paper over the condenser outlet; it will turn blue, confirming the elimination step is actively proceeding.
-
-
Isolation: Cool the reaction mixture slowly to 0°C.
-
Self-Validation Check: The desired pyrazole derivative should precipitate as a crystalline solid. If an oil forms, the solvent dielectric constant is too low for proper crystallization; add dropwise cold water until turbidity is reached, then scratch the flask glass to induce nucleation.
-
Protocol B: Solvent-Free Transamination (Ultrasound-Assisted)
Designed for substrates prone to solvent-mediated hydrolysis.
-
Mixing: Grind 1.0 equiv of the enaminone with 1.2 equiv of a primary amine in a glass mortar.
-
Self-Validation Check: The mixture should form a uniform, homogenous paste.
-
-
Activation: Transfer the paste to a sealed vessel and subject it to ultrasound irradiation (40 kHz) at 50°C for 20 minutes.
-
Self-Validation Check: Perform a TLC (Eluent: EtOAc/Hexane 1:1). You must observe the complete disappearance of the starting enaminone spot (Rf ~0.4) and the appearance of a new, highly UV-active spot (Rf ~0.6).
-
-
Workup: Triturate the crude mixture with cold diethyl ether.
-
Self-Validation Check: The secondary enaminone product will crash out as a pure solid, leaving unreacted volatile amines dissolved in the ether layer.
-
Troubleshooting Workflow
Troubleshooting workflow for optimizing enaminone functionalization based on solvent choice.
References
- Electron Delocalization in Electron-Deficient Alkenes and Push-Pull Alkenes ResearchG
- Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions MDPI
- Technical Support Center: Overcoming Side Reactions in Enaminone Functionaliz
- Reactivity of the enaminone motif toward electrophilic and nucleophilic centers ResearchG
Sources
Methods for removing unreacted starting materials from 3-(Dimethylamino)prop-2-enoic acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for removing unreacted starting materials from 3-(Dimethylamino)prop-2-enoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, ensuring the highest purity of your final product.
I. Understanding the Compound: Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-(Dimethylamino)prop-2-enoic acid and its common starting materials is fundamental to selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | 115.13 | 207.6 at 760 mmHg[1] | Not readily available |
| Propiolic acid | C3H2O2 | 70.05 | 144 | 18 |
| Dimethylamine | C2H7N | 45.08 | 7 | -92.2 |
| 3-(Dimethylamino)propionic acid hydrochloride | C5H11NO2 · HCl | 153.61 | Not readily available | 186-191 |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of 3-(Dimethylamino)prop-2-enoic acid.
Issue 1: My final product is contaminated with unreacted propiolic acid.
Symptoms:
-
Analytical data (e.g., NMR, LC-MS) indicates the presence of propiolic acid.
-
The product may have an unusually sharp or acidic odor.
Causality: Propiolic acid is a common starting material for the synthesis of 3-(Dimethylamino)prop-2-enoic acid. Incomplete reaction or inefficient initial purification can lead to its presence in the final product. Due to its acidic nature and different polarity compared to the product, several methods can be employed for its removal.
Recommended Solutions:
Method 1: Acid-Base Extraction
This method leverages the acidic nature of propiolic acid to separate it from the more basic product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which 3-(Dimethylamino)prop-2-enoic acid is soluble, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The propiolic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3][4]
Step-by-Step Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the 3-(Dimethylamino)prop-2-enoic acid at an elevated temperature but not at room temperature, while the propiolic acid remains soluble at all temperatures.[2][3] A mixed solvent system, such as ethanol/acetone, may also be effective.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.[3]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the 3-(Dimethylamino)prop-2-enoic acid will decrease, leading to the formation of crystals.[4] The propiolic acid will remain in the solution (mother liquor).
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual mother liquor.[2] Dry the crystals under vacuum to remove any remaining solvent.
Method 3: Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6]
Step-by-Step Protocol:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic compounds.
-
Mobile Phase Selection: A suitable mobile phase (eluent) should be chosen to achieve good separation between the product and the impurity. A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often a good starting point.
-
Column Packing and Loading: Pack a chromatography column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: My final product is contaminated with unreacted dimethylamine.
Symptoms:
-
A strong fishy or amine-like odor is present in the final product.
-
Analytical data confirms the presence of dimethylamine.
Causality: Dimethylamine is a volatile and basic starting material. Excess dimethylamine used in the reaction may persist if not effectively removed during the workup.
Recommended Solutions:
Method 1: Evaporation under Reduced Pressure
Due to its low boiling point (7 °C), dimethylamine can often be removed by evaporation.
Step-by-Step Protocol:
-
Dissolution: If the product is a solid, dissolve it in a suitable low-boiling solvent.
-
Evaporation: Concentrate the solution on a rotary evaporator under reduced pressure. A gentle warming of the flask may aid in the removal of the residual dimethylamine.
Method 2: Aqueous Wash
Similar to the removal of propiolic acid, an aqueous wash can be used to remove the basic dimethylamine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Aqueous Wash: Wash the organic solution with water or a dilute acidic solution (e.g., 1% HCl). The dimethylamine will be protonated and partition into the aqueous layer.
-
Separation and Drying: Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it to obtain the purified product.
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for removing unreacted starting materials from 3-(Dimethylamino)prop-2-enoic acid?
A1: The most effective method will depend on the specific starting materials used and their physical properties relative to the final product. However, a well-executed acid-base extraction is often a highly effective first step to remove both acidic (e.g., propiolic acid) and basic (e.g., dimethylamine) impurities. For achieving the highest purity, this is often followed by recrystallization or column chromatography.
Q2: How can I determine the purity of my 3-(Dimethylamino)prop-2-enoic acid after purification?
A2: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify and quantify any remaining starting materials or byproducts. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification.
Q3: My product is an oil and will not crystallize. What should I do?
A3: If your 3-(Dimethylamino)prop-2-enoic acid is an oil and resistant to crystallization, it may be due to the presence of impurities that are inhibiting crystal lattice formation.[9] In such cases, column chromatography is often the most effective purification method. Alternatively, you could try to form a salt of the compound, such as the hydrochloride salt, which may be more crystalline.
Q4: Are there any specific safety precautions I should take when working with 3-(Dimethylamino)prop-2-enoic acid and its starting materials?
A4: Yes, it is crucial to handle all chemicals with appropriate safety precautions. Propiolic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dimethylamine is a flammable and corrosive gas/liquid with a strong odor and should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
IV. Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of 3-(Dimethylamino)prop-2-enoic acid.
Sources
- 1. 3-(dimethylamino)prop-2-enoic acid|55980-34-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Home Page [chem.ualberta.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. LabXchange [labxchange.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Troubleshooting 3-(Dimethylamino)prop-2-enoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2)[1]. This compound is a highly versatile intermediate in drug development, but its extreme hygroscopicity often leads to catastrophic experimental failures if not managed with rigorous anhydrous techniques.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your synthetic workflows.
Mechanistic Insight: The Causality of Degradation
To effectively handle highly hygroscopic pharmaceutical intermediates, we must first understand why they degrade[2]. 3-(Dimethylamino)prop-2-enoic acid is not merely "water-absorbent"; it is chemically vulnerable.
The molecule features a "push-pull" alkene system: the electron-donating dimethylamino group (enamine) pushes electron density toward the double bond, while the electron-withdrawing carboxylic acid pulls it. When exposed to atmospheric moisture, the water molecules do not just physically coat the powder (causing caking); they act as nucleophiles. This initiates the hydrolysis of the enamine , irreversibly cleaving the C-N bond to release dimethylamine and forming malonaldehydic acid derivatives.
Because this is a chemical degradation rather than a simple physical phase change, standard drying techniques (like a vacuum oven) cannot recover the material once moisture is absorbed.
Mechanistic pathway of moisture-induced degradation via enamine hydrolysis.
Quantitative Impact of Moisture Exposure
Understanding the operational window of your reagent is critical. The table below summarizes the quantitative impact of Relative Humidity (RH) on the chemical integrity of 3-(Dimethylamino)prop-2-enoic acid.
| Relative Humidity (RH) | Max Exposure Time | Physical State | Est. Chemical Purity | Recommended Action |
| < 0.1 ppm H₂O (Glovebox) | Indefinite | Free-flowing white powder | > 99% | Standard storage & weighing |
| 10 - 20% (Dry Room) | < 15 mins | Slight clumping | 95 - 98% | Immediate use only |
| 40 - 60% (Ambient Bench) | < 5 mins | Sticky / Deliquescent | < 90% (Hydrolysis active) | Discard batch |
| > 60% (Humid) | < 2 mins | Yellow liquid pooling | < 70% | Irreversible degradation |
Workflow & Self-Validating Experimental Protocols
To prevent degradation, your handling strategy must be dictated by the scale of your reaction.
Decision matrix for selecting handling protocols based on reaction scale.
Protocol A: Micro-Scale Dispensing via Glovebox
Causality: At scales <1 mmol, even microgram quantities of atmospheric water will drastically alter reaction stoichiometry. Gloveboxes maintain an environment of less than 0.1 ppm oxygen and water, entirely eliminating the hydrolysis pathway[3].
-
Preparation: Bake all reaction vials, spatulas, and stir bars at 150°C for 12 hours. Transfer them into the glovebox antechamber while still hot.
-
Atmospheric Cycling: Perform three vacuum/Argon cycles in the antechamber (15-20 minutes per cycle) to purge all ambient air[3].
-
Dispensing: Transfer the 3-(Dimethylamino)prop-2-enoic acid into your reaction vial inside the main chamber.
-
Self-Validation Step: Before beginning the reaction, check the glovebox atmospheric sensors. If the H₂O sensor reads >0.5 ppm during dispensing, the purge was insufficient. If the sensor remains <0.1 ppm and the powder remains perfectly free-flowing, the anhydrous integrity of the system is validated. Seal the vial with a PTFE-lined septum cap before removing it from the chamber.
Protocol B: Macro-Scale Setup via Schlenk Line
Causality: For larger scales (>1 mmol), handling bulk solids in a glovebox can be cumbersome. A Schlenk line allows you to rapidly transfer the solid in ambient conditions and immediately purge the headspace, relying on the kinetic barrier to prevent deep moisture penetration[4].
-
Rapid Transfer: Weigh the solid quickly on a benchtop balance and transfer it to a flame-dried Schlenk flask.
-
Evacuation & Purging: Connect the flask to the Schlenk line. Slowly open the vacuum valve to evacuate the flask, then backfill with Argon. Repeat this vacuum/Argon cycle three times[4].
-
Self-Validation Step (The Bubble Test): Isolate the flask from the vacuum and open it to the Argon line. Observe the oil bubbler on your Schlenk manifold. A steady, slow outward bubbling indicates a perfectly sealed, positive-pressure environment. If the bubbling stops or oil is pulled backward, you have an atmospheric leak and the system is compromised.
-
Solvent Addition: Introduce your anhydrous solvent through the rubber septum using a gas-tight syringe that has been purged three times with Argon.
Troubleshooting & FAQs
Q: My 3-(Dimethylamino)prop-2-enoic acid has turned from a white powder to a yellow, sticky mass. Can I dry it in a vacuum oven and still use it? A: No. The color change and deliquescence indicate that the compound has not merely absorbed water, but has undergone chemical degradation (hydrolysis). Drying it will only remove the water; it will not reverse the cleavage of the enamine. Using this material will introduce nucleophilic impurities (dimethylamine) into your reaction. You must discard the batch.
Q: I don't have access to a glovebox, but I need to run a highly moisture-sensitive coupling reaction. What are my options? A: If a glovebox is unavailable, you can utilize a disposable Argon-purged glovebag. Alternatively, consider using pre-filled reaction vials prepared under controlled environments[5]. For standard benchtop work, use the Schlenk line method (Protocol B) but weigh the reagent by difference: weigh the sealed bottle, quickly tap the estimated amount into your Schlenk flask, seal and purge the flask, and re-weigh the bottle to determine the exact mass transferred.
Q: Why do my reaction yields drop significantly when scaling up from 0.1 mmol to 10 mmol? A: Scale-up operations naturally increase the time the reagent is exposed to ambient air during the weighing and transfer phases. At 0.1 mmol, you likely weighed the material rapidly. At 10 mmol, prolonged exposure leads to significant moisture uptake before the flask is ever sealed. To mitigate this, utilize a solid-addition funnel attached to your Schlenk flask under positive Argon pressure, allowing you to add the bulk solid gradually without opening the system to the atmosphere.
References
- "Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry", wdfiles.com,
- "3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566 - PubChem", nih.gov,
- "Gloveboxes - The Schlenk Line Survival Guide", schlenklinesurvivalguide.com,
- "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC", nih.gov,
- "How do you handle hygroscopic salts?
Sources
- 1. 3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: Scale-Up Synthesis of 3-(Dimethylamino)prop-2-enoic Acid Derivatives
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 3-(dimethylamino)prop-2-enoic acid derivatives (commonly known as 3-(dimethylamino)acrylates or enamines).
These compounds are highly versatile building blocks for heterocycle synthesis, but their scale-up is notoriously plagued by thermal runaways, equilibrium stalling, and product degradation. This guide provides causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and process visualizations to ensure your scale-up campaigns are safe, reproducible, and high-yielding.
Module 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my batch reaction with DMF-DMA experience a sudden thermal runaway at scale? A: The condensation of active methylene compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is highly exothermic.
-
Causality: The reaction proceeds via a nucleophilic attack to form a hemiaminal intermediate, followed by the rapid elimination of methanol and dimethylamine[1]. While small-scale reactions easily dissipate this heat, scaling up exponentially reduces the reactor's surface-area-to-volume ratio, leading to adiabatic heat accumulation. Hazard evaluations using Differential Scanning Calorimetry (DSC) often reveal significant thermal energy release initiating dangerously close to standard operating temperatures (e.g., 110–130 °C)[2].
-
Actionable Solution: Transition to a continuous flow regime (see Module 2) or implement controlled, temperature-gated dosing of DMF-DMA under active jacket cooling.
Q2: How do I drive the reaction to completion if the equilibrium stalls at 70-80% conversion? A: The formation of the enamine is a reversible equilibrium.
-
Causality: As methanol and dimethylamine accumulate in the reaction matrix, the reverse reaction accelerates (Le Chatelier's principle). If the system is closed or lacks efficient vapor removal, the reaction will stall.
-
Actionable Solution: In batch systems, utilize continuous fractional distillation to strip methanol from the reactor. In flow systems, apply a Back Pressure Regulator (BPR) to superheat the reaction mixture, followed by flash evaporation at the outlet to instantly volatilize byproducts and lock the equilibrium[3].
Q3: My isolated yield drops significantly during vacuum distillation. How can I prevent product degradation? A: 3-(Dimethylamino)acrylate derivatives are thermally labile and prone to both E/Z isomerization and spontaneous polymerization at elevated temperatures.
-
Causality: Prolonged thermal stress during batch distillation provides the activation energy for radical-initiated polymerization of the acrylate moiety.
-
Actionable Solution: Dope the crude mixture with a radical polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol (BHT) or MEHQ at 0.02–0.05 mol%) prior to distillation. Utilize a wiped-film evaporator (WFE) or short-path distillation to minimize thermal residence time.
Q4: Can I avoid chromatography during the purification of these moisture-sensitive enamines? A: Yes. While enamines are susceptible to aqueous hydrolysis, controlled anti-solvent crystallization is highly scalable and avoids the bottleneck of silica gel chromatography.
-
Causality: Hydrolysis is temperature- and pH-dependent. By controlling the thermodynamics of the quench, you can force the product to precipitate before the kinetics of hydrolysis can take over.
-
Actionable Solution: Cool the reaction mixture to ≤10 °C. Add water (the anti-solvent) dropwise over an extended period while strictly maintaining the internal temperature below 20 °C. The sudden drop in solubility forces the enamine to crash out as a crystalline solid[2].
Module 2: Validated Experimental Methodologies (SOPs)
Protocol A: Continuous Flow Synthesis of Ethyl 3-(Dimethylamino)acrylate
-
Causality-Driven Design: Continuous flow maximizes heat transfer and allows for safe superheating above the atmospheric boiling point of the solvent. Computational Fluid Dynamics (CFD) models demonstrate that this drastically reduces reaction times from hours to minutes while mitigating thermal runaway risks[3].
-
System Priming: Prime Pump A with a 2.0 M solution of ethyl acetate in toluene. Prime Pump B with neat DMF-DMA.
-
Reactor Equilibration: Set the heated residence coil (PFA or Hastelloy) to 130 °C. Set the Back Pressure Regulator (BPR) to 100 psi. Causality: The BPR ensures that the byproduct methanol remains in the liquid phase, preventing gas bubbles that would disrupt laminar flow and residence time distribution.
-
Steady-State Processing: Initiate flow at a 1:1.2 molar ratio (Pump A : Pump B) with a residence time of 10 minutes.
-
Self-Validation Check: Monitor the reactor effluent using in-line Process Analytical Technology (PAT), such as FTIR. Do not collect the product until the ester carbonyl stretch (~1740 cm⁻¹) stabilizes at a minimum and the enamine C=C stretch (~1625 cm⁻¹) plateaus. This confirms the system has reached a steady-state conversion.
-
Flash Evaporation: Route the effluent past the BPR directly into a flash vessel under reduced pressure to instantly remove methanol and unreacted DMF-DMA.
Protocol B: Controlled Batch Scale-Up with Anti-Solvent Crystallization
-
Causality-Driven Design: For facilities lacking flow infrastructure, batch synthesis must rely on controlled dosing to manage the exotherm and precise thermal control during workup to prevent hydrolysis[2].
-
Reagent Charging: Charge the reactor with the active methylene substrate and DMF (solvent). Heat to 110 °C.
-
Temperature-Gated Dosing: Dose DMF-DMA slowly via an addition funnel.
-
Self-Validation Check: The dosing rate must be dynamically interlocked with the internal thermocouple. If the internal temperature exceeds 115 °C, the system must automatically pause dosing until the cooling jacket removes the accumulated heat.
-
-
Equilibrium Driving: Stir for 24–30 hours while continuously distilling off the methanol byproduct. Monitor via HPLC until the starting material is <3%.
-
Controlled Quench: Cool the reaction mixture to 10 °C.
-
Anti-Solvent Crystallization: Add chilled water (anti-solvent) dropwise over 1 hour. Critical Parameter: Maintain internal temperature <20 °C to prevent enamine hydrolysis[2].
-
Isolation: Age the resulting slurry for 1 hour, filter, and wash the filter cake with cold water. Dry under vacuum.
Module 3: Quantitative Parameter Comparison
The following table summarizes the operational differences and causality between Batch and Continuous Flow scale-up paradigms for 3-(dimethylamino)acrylate synthesis.
| Parameter | Batch Process | Continuous Flow Process | Causality / Impact |
| Operating Temperature | 110 °C (Reflux limited) | 130 °C (Superheated) | Flow allows safe superheating via BPR, accelerating reaction kinetics. |
| Residence / Reaction Time | 24 - 30 hours | 5 - 10 minutes | Enhanced mass/heat transfer in flow drastically reduces processing time. |
| Exotherm Management | Dosing rate dependent | Instantaneous dissipation | Microreactor surface area prevents thermal runaway and degradation. |
| Byproduct Removal | Continuous distillation | Flash evaporation post-BPR | Immediate removal of MeOH drives the equilibrium forward. |
| Space-Time Yield (STY) | Low (<50 g/L/h) | High (>500 g/L/h) | Flow footprint is minimal compared to large batch reactors. |
Module 4: Process Visualizations
Figure 1: Mechanistic pathway of DMF-DMA condensation highlighting exothermic and gas-releasing steps.
Figure 2: Continuous flow reactor configuration for safe, scalable synthesis of enamine derivatives.
Module 5: References
-
Title: Scalable synthesis of enaminones utilizing Gold's reagents Source: RSC Advances (Archived via NIH PMC) URL: [Link]
-
Title: Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor Source: Organic Process Research & Development (American Chemical Society) URL: [Link]
-
Title: Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach Source: Reaction Chemistry & Engineering (Royal Society of Chemistry) URL: [Link]
Sources
- 1. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00252E [pubs.rsc.org]
Identifying and minimizing byproducts in enamine addition reactions
Welcome to the Technical Support Center for Enamine Addition Reactions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your enamine-based workflows—whether you are performing classic Stork enamine syntheses or advancing asymmetric organocatalysis.
Rather than just providing a list of reaction conditions, this guide explores the causality behind byproduct formation and equips you with self-validating protocols to ensure your chemistry works predictably.
Visual Workflow: Enamine Reaction & Byproduct Trajectories
Figure 1: Mechanistic pathways of enamine formation, desired C-alkylation, and common byproduct trajectories.
Troubleshooting Guide & FAQs
Q: Why am I isolating N-alkylated quaternary ammonium salts instead of my target α-alkylated ketone? The Causality: The nitrogen atom in an enamine is less electronegative than oxygen and donates electron density to the α-carbon, making the carbon nucleophilic[1]. However, the nitrogen lone pair remains highly reactive. Under kinetic control, hard or unhindered electrophiles (like methyl iodide) will attack the nitrogen directly. If the alkylating agent is a simple alkyl halide, this N-alkylation is an irreversible dead-end, trapping your material as a useless salt[2]. The Solution: Switch to softer, more electrophilic alkylating agents such as allylic, benzylic, or propargylic halides. With these reagents, N-alkylation becomes a reversible process, allowing the system to thermodynamically funnel into the desired C-alkylation pathway[2]. Alternatively, lower the reaction temperature to favor C-attack, or use a bulkier secondary amine[3].
Q: My GC-MS shows a complex mixture of mono-alkylated and di-alkylated products. How do I stop the reaction at mono-alkylation? The Causality: After the initial C-alkylation event, the resulting mono-alkylated iminium ion can be deprotonated by trace base (or unreacted amine) to form a new, substituted enamine[3]. If this new enamine is sufficiently reactive, it will attack a second equivalent of your electrophile, leading to dialkylation. The Solution: First, ensure strict stoichiometric control of your acylating/alkylating agent (1.0 eq)[3]. Second, change your secondary amine. Pyrrolidine forms highly reactive enamines prone to over-reaction. Switching to morpholine significantly dampens the nucleophilicity of the enamine due to the inductive electron-withdrawing effect of the oxygen heteroatom, drastically reducing dialkylation[4].
Q: I am recovering a massive amount of unreacted starting ketone. Why isn't my enamine forming? The Causality: Enamine formation is a condensation reaction governed entirely by equilibrium. For every molecule of enamine generated, one molecule of water is produced[5]. If this water is not actively and continuously removed from the system, the reaction will plateau and eventually hydrolyze back to the starting materials[6]. The Solution: You must actively drive the equilibrium forward. Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene)[5],[4]. For highly stubborn or sterically hindered ketones, supplement the reaction with activated 3Å molecular sieves and maintain a mildly acidic environment (pH 4–6) using catalytic p-toluenesulfonic acid (p-TsOH)[6].
Q: I am observing aldol condensation side-products of my starting aldehyde. How do I prevent this? The Causality: Aldol condensation occurs when enamine formation is incomplete, leaving unreacted aldehyde in the reaction mixture. When exposed to the basic or acidic conditions of the subsequent steps, these unreacted molecules self-condense[4]. The Solution: The Stork enamine synthesis inherently minimizes aldol risks only if the alkylation step is performed under strictly neutral, anhydrous conditions[4]. You must drive the initial enamine formation to absolute completion (verified by water collection) and evaporate any excess unreacted secondary amine in vacuo before introducing your electrophile[3].
Quantitative Data: Secondary Amine Selection Matrix
Selecting the correct secondary amine is the most critical variable in minimizing byproducts during enamine organocatalysis[7]. Use this matrix to select the appropriate catalyst for your workflow:
| Secondary Amine | Relative Reactivity | Stereoelectronic Profile | Primary Application | Dialkylation Risk |
| Pyrrolidine | High | Planar transition state forces optimal orbital overlap, creating a highly nucleophilic enamine. | Unhindered ketones, Michael additions, robust electrophiles. | High |
| Piperidine | Moderate | Chair conformation slightly distorts orbital overlap, yielding moderate nucleophilicity. | General purpose alkylations, aldehyde substrates. | Moderate |
| Morpholine | Low | Inductive withdrawal by the oxygen heteroatom dampens overall nucleophilicity. | Sensitive substrates, strict minimization of over-alkylation. | Low |
Self-Validating Experimental Protocol: Stork Enamine Synthesis
To ensure trustworthiness in your results, a protocol must be self-validating. The following standard operating procedure for the synthesis of an α-alkylated ketone contains embedded physical checkpoints. If a checkpoint fails, do not proceed to the next step.
Step 1: Enamine Formation (Azeotropic Distillation)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the starting ketone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene (2 mL/mmol)[3],[4].
-
Heat the mixture to a vigorous reflux.
-
Self-Validating Checkpoint: Monitor the Dean-Stark trap. The reaction is only complete when the volume of collected water matches the theoretical stoichiometric yield (approx. 18 μL per mmol of ketone)[4]. If water collection stops prematurely, your equilibrium is stalled.
Step 2: Alkylation under Neutral Conditions
-
Cool the reaction to room temperature. Crucial: Concentrate the mixture in vacuo to remove toluene and any unreacted pyrrolidine, which prevents competitive N-alkylation of the free amine[3].
-
Resuspend the crude enamine in anhydrous solvent (e.g., acetonitrile or fresh toluene) under inert atmosphere.
-
Add the alkylating agent (e.g., allyl bromide, 1.0 eq) dropwise.
-
Self-Validating Checkpoint: As the C-alkylation proceeds, the non-polar enamine converts into a highly polar iminium bromide salt. You should observe the reaction mixture becoming increasingly cloudy, eventually dropping out a distinct precipitate. This physical phase change validates successful C-alkylation.
Step 3: Hydrolysis and Product Isolation
-
Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt[1].
-
Self-Validating Checkpoint: The mixture will separate into two distinct, clear phases. The organic phase retains your target α-alkylated ketone, while the aqueous phase traps the water-soluble pyrrolidinium hydrochloride salt. This biphasic separation confirms that the covalent organocatalyst has been successfully cleaved from your product.
References
-
Master Organic Chemistry. Enamines - formation, properties, reactions, and mechanisms. Available at: [Link][5]
-
Fiveable. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Available at: [Link][1]
-
OrgoSolver. Carbonyl + Amine Condensation → Imine or Enamine. Available at: [Link][6]
-
Named Organic Reactions 2nd Edition. Stork Enamine Reaction. Available at: [Link][2]
-
Encyclopedia.pub. Asymmetric Organocatalysis. Available at:[Link][7]
Sources
Analytical Comparison Guide: High-Field NMR, Benchtop NMR, and DFT Prediction for the Structural Elucidation of 3-(Dimethylamino)prop-2-enoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Methodology Comparison Guide
Executive Summary
3-(Dimethylamino)prop-2-enoic acid and its ester derivatives are highly versatile intermediates utilized in the synthesis of complex pharmaceuticals, agrochemicals, and heterocyclic compounds[1]. Structurally, it is a quintessential "push-pull" alkene. The electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group create a highly polarized π-system[2].
This guide objectively compares three analytical modalities—High-Field Superconducting NMR (600 MHz) , Benchtop Cryogen-Free NMR (80 MHz) , and In Silico DFT Prediction —evaluating their performance in resolving the complex stereoelectronic features of this molecule, including restricted C-N bond rotation and E/Z isomerism.
Analytical Workflow & Modality Comparison
To accurately characterize the push-pull dynamics of 3-(Dimethylamino)prop-2-enoic acid, researchers must choose the appropriate analytical tool based on resolution requirements and throughput.
Analytical workflow for elucidating the push-pull dynamics of 3-(Dimethylamino)prop-2-enoic acid.
Modality Performance Matrix
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | In Silico DFT (M06-2X) |
| Resolution of N-Me Singlets | Excellent. Baseline separation of the two methyl groups. | Poor. Often appears as a single broad peak due to signal overlap. | Excellent. Accurately predicts non-equivalent magnetic shielding. |
| J-Coupling Precision (E/Z) | High. Exact 3JHH extraction (~13.2 Hz) without second-order effects. | Moderate. Roof effects may complicate precise J-value extraction. | Moderate. Requires intensive spin-spin coupling constant (SSCC) calculations. |
| Throughput & Cost | Low throughput, high operational cost (cryogens required). | High throughput, low cost (cryogen-free, fume-hood compatible). | Zero material cost, high computational time requirement. |
| Best Use Case | De novo structural elucidation and 2D connectivity mapping. | Routine reaction monitoring and bulk QA/QC. | Validating ambiguous experimental assignments. |
Quantitative Spectral Data Summary
The following tables summarize the expected ¹H and ¹³C NMR parameters for the (E)-isomer of 3-(Dimethylamino)prop-2-enoic acid, comparing experimental high-field data against DFT predictions.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d6)
| Proton Environment | 600 MHz (Exp) δ (ppm) | DFT Predicted δ (ppm) | Multiplicity & J-Coupling (Hz) |
| -COOH | 12.10 | 12.45 | br s (Exchangeable) |
| H-3 (β-vinylic) | 7.45 | 7.52 | d, 3J = 13.2 Hz |
| H-2 (α-vinylic) | 4.65 | 4.58 | d, 3J = 13.2 Hz |
| N-CH₃ (cis to H-3) | 3.05 | 3.12 | s |
| N-CH₃ (trans to H-3) | 2.85 | 2.78 | s |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d6)
| Carbon Environment | 150 MHz (Exp) δ (ppm) | DFT Predicted δ (ppm) | Assignment Notes |
| C=O (C1) | 168.5 | 170.2 | Carboxylic acid carbonyl |
| C-3 (β-vinylic) | 152.3 | 154.1 | Highly deshielded due to N⁺ resonance |
| C-2 (α-vinylic) | 85.4 | 83.9 | Highly shielded due to C⁻ carbanion character |
| N-CH₃ (x2) | 44.2, 37.1 | 45.0, 36.5 | Non-equivalent methyls due to restricted rotation |
Mechanistic Insights: The Causality Behind the Spectra
To interpret this data accurately, one must look beyond the numbers and understand the underlying quantum mechanical causality of the molecule.
1. Extreme Chemical Shift Polarization: The C2-C3 double bond is strongly polarized by the push-pull effect[2]. The nitrogen lone pair delocalizes into the π-system, creating a zwitterionic resonance structure: (CH3)2N+=CH−CH−−COOH . This places a partial negative charge on the α-carbon (C2), shielding it significantly (~85.4 ppm in ¹³C NMR), while the β-carbon (C3) becomes electron-deficient and heavily deshielded (~152.3 ppm).
2. Restricted C-N Bond Rotation: The delocalization described above imparts partial double-bond character to the C-N bond. At standard room temperature (298 K), the rotation around this bond is slow on the NMR timescale. Consequently, the two methyl groups of the dimethylamino moiety experience different magnetic environments, resulting in two distinct singlets in high-field ¹H NMR[3]. Benchtop NMR often fails to resolve this, presenting a single broad peak (~6H integration) due to lower magnetic dispersion.
3. Stereochemical Rigidity (E/Z Isomerism): The large coupling constant ( 3JH2−H3 = 13.2 Hz) is strictly diagnostic of a trans (E) relationship across the alkene. If the molecule were to isomerize to the cis (Z) configuration, the Karplus equation dictates that this coupling constant would drop to approximately 8–9 Hz.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum reproducibility and spectral accuracy.
Protocol A: High-Resolution 1D and 2D NMR Acquisition
Objective: Unambiguous assignment of the polarized carbon framework and non-equivalent methyl groups.
-
Sample Preparation: Accurately weigh 15 mg of 3-(Dimethylamino)prop-2-enoic acid. Dissolve entirely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei, followed by rigorous 3D gradient shimming to achieve a line width at half-height of <0.8 Hz for the TMS signal.
-
¹H Acquisition: Execute a standard 1D proton experiment (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm. Ensure the receiver gain (RG) is optimized to prevent signal clipping.
-
¹³C Acquisition: Execute a proton-decoupled ¹³C experiment (zgpg30) with 1024 scans, D1 of 2.0 seconds, and a spectral width of 250 ppm.
-
Validation via 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Self-Validation Check: You must observe cross-peaks from the N-CH₃ protons to the highly deshielded C-3 carbon (~152 ppm), confirming the connectivity of the push-pull system.
Protocol B: Variable-Temperature (VT) NMR for Rotational Barrier Calculation
Objective: Calculate the Gibbs free energy of activation ( ΔG‡ ) for the restricted C-N bond rotation.
-
Calibration: Calibrate the probe's variable temperature unit using a neat ethylene glycol standard to ensure accurate temperature readings.
-
Acquisition: Using the sample from Protocol A, acquire standard ¹H NMR spectra at 10 K increments, starting from 298 K up to 373 K. Allow 5 minutes of thermal equilibration at each step.
-
Data Analysis: Observe the two N-CH₃ singlets. As temperature increases, the signals will broaden and eventually merge. Identify the exact coalescence temperature ( Tc ).
-
Calculation: Use the Eyring equation ( ΔG‡=aTc[b+log(Tc/Δν)] )—where Δν is the peak separation in Hz at the slow-exchange limit—to calculate the rotational barrier.
References
-
Brugidou, R., Bazureau, J. P., Hamelin, J., & Rahmouni, M. "Stereoselective Synthesis of (2E)- 3-Amino-2-(1H-benzimidazol-2-yl)acrylate and Symmetric Bisacrylates by Transamination Reactions." Heteroatom Chemistry, ResearchGate (1999). Available at:[Link][2]
-
Google Patents. "A new production method and new intermediates of synthesis of elvitegravir." WO2014056464A1. Available at:[3]
Sources
HPLC method for determining the purity of 3-(Dimethylamino)prop-2-enoic acid
As a Senior Application Scientist, analyzing small, highly polar intermediates like 3-(Dimethylamino)prop-2-enoic acid (3-DMAA) presents a classic chromatographic paradox. While standard Reversed-Phase Liquid Chromatography (RPLC) is the default choice for most pharmaceutical assays, it fundamentally fails when applied to highly polar, zwitterionic enamino acids.
This guide objectively compares the performance of standard RPLC, Ion-Pairing RPLC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) for determining the purity of 3-DMAA. By examining the causality behind these chromatographic behaviors, we can establish a robust, self-validating analytical method.
The Analytical Challenge of 3-(Dimethylamino)prop-2-enoic Acid
3-DMAA is a critical building block in the synthesis of complex heterocycles, including broad-spectrum fluoroquinolone antibiotics. Structurally, it contains both a basic dimethylamino group and an acidic carboxylic acid group. At physiological pH, it exists as a highly polar zwitterion.
The Failure of Standard C18: In standard RPLC, retention is driven by hydrophobic partitioning. Because 3-DMAA is highly hydrophilic, it prefers the aqueous mobile phase over the hydrophobic C18 chains. Consequently, it elutes near the void volume ( t0 ), leading to poor resolution from synthesis impurities and matrix components. Furthermore, secondary electrostatic interactions between the basic amine and residual silanols on the silica support cause severe peak tailing.
To achieve accurate purity determination, we must alter the retention mechanism.
Decision tree for selecting an HPLC method for highly polar enamino acids.
Mechanistic Comparison: IP-RPLC vs. HILIC
To retain 3-DMAA, laboratories typically choose between two orthogonal approaches:
Approach A: Ion-Pairing RPLC (IP-RPLC)
By adding an ion-pairing reagent (e.g., sodium hexanesulfonate or trifluoroacetic acid) to the mobile phase, we dynamically modify the stationary phase. The lipophilic tail of the reagent embeds into the C18 phase, while the charged headgroup forms a neutral, hydrophobic complex with the protonated amine of 3-DMAA.
-
Drawbacks: Ion-pairing reagents require extremely long column equilibration times, cause baseline drift during gradients, and severely suppress ionization in Mass Spectrometry (MS).
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC flips the RPLC paradigm. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).
-
The Causality of Retention: The polar stationary phase attracts water from the mobile phase, creating a stagnant, water-enriched layer. 3-DMAA partitions from the organic-rich bulk mobile phase into this aqueous layer. Because water is the "strong" eluting solvent in HILIC, starting with high organic content forces the polar enamino acid to be retained[1]. Furthermore, the high organic content enhances electrospray ionization (ESI) efficiency, making it the gold standard for LC-MS applications[2].
Mechanistic comparison of 3-DMAA retention in HILIC versus RPLC modes.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three methodologies when analyzing 3-DMAA purity. Data reflects standard optimization for polar amino acid derivatives[3].
| Method | Stationary Phase | Mobile Phase Composition | Retention Factor (k') | Peak Asymmetry (As) | Theoretical Plates (N) | MS Compatibility |
| Standard RPLC | C18 (Endcapped) | 95% Aqueous / 5% ACN | < 0.5 (Void Elution) | > 2.5 (Severe Tailing) | < 2,000 | Yes (but poor retention) |
| IP-RPLC | C18 (Endcapped) | 80% Aqueous (+ Ion-Pair) / 20% ACN | 3.5 - 5.0 | 1.1 - 1.3 | ~ 10,000 | No (Ion Suppression) |
| HILIC | Zwitterionic (ZIC) | 80% ACN / 20% Aqueous Buffer | 4.0 - 6.5 | 1.0 - 1.1 | > 15,000 | Excellent (Enhanced ESI) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow.
Protocol A: The HILIC Method (Recommended Gold Standard)
This method leverages a zwitterionic stationary phase and a buffered organic mobile phase to control the ionization state of 3-DMAA, ensuring reproducible hydrophilic partitioning[5].
1. Reagent & Mobile Phase Preparation:
-
Aqueous Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Formate solution in LC-MS grade water. Adjust the pH to 3.0 using Formic Acid. Causality: A pH of 3.0 ensures the carboxylic acid moiety is partially protonated and the amine is fully protonated, preventing multi-modal retention mechanisms that cause peak splitting.
-
Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.
-
Diluent: 80% Acetonitrile / 20% Water. Critical Step: Never dissolve HILIC samples in 100% water. Injecting a strong solvent (water) into a HILIC system disrupts the stationary water layer, causing severe peak distortion[1].
2. Chromatographic Conditions:
-
Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Elution Mode: Isocratic, 80% Mobile Phase B / 20% Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (due to the conjugated enamine system) or ESI-MS (Positive mode).
3. System Suitability Validation:
-
Retention Time: 3-DMAA should elute between 5.0 and 7.0 minutes.
-
Tailing Factor: Must be ≤ 1.2.
-
Precision: %RSD of peak area for 5 replicate injections must be ≤ 1.0%.
Protocol B: The IP-RPLC Method (UV-Only Alternative)
If a HILIC column is unavailable and MS detection is not required, this method forces retention on a standard C18 column.
1. Reagent & Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC grade water. Causality: TFA acts as both an acidifier (suppressing silanol ionization) and a volatile ion-pairing agent, increasing the lipophilicity of the protonated 3-DMAA.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: 100% Mobile Phase A.
2. Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Elution Mode: Gradient (0-5 min: 5% B; 5-15 min: 5% to 40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
3. System Suitability Validation:
-
Equilibration: The column must be flushed with the initial mobile phase for at least 20 column volumes to ensure the TFA fully saturates the stationary phase. Failure to do so will result in drifting retention times.
-
Resolution: Resolution between 3-DMAA and any adjacent synthesis impurities must be ≥ 2.0.
References
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." 1
-
Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." 2
-
National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." 4
-
LCGC International. "HILIC: The Pros and Cons." 5
-
Benchchem. "Performance comparison of different HPLC columns for amino acid separation." 3
Sources
Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-(Dimethylamino)prop-2-enoic Acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation and Platform Performance (QqQ vs. HRAM Q-TOF)
Executive Summary & Chemical Context
The compound 3-(Dimethylamino)prop-2-enoic acid (also known as 3-dimethylaminoacrylic acid) is a critical synthetic intermediate in the pharmaceutical manufacturing of broad-spectrum fluoroquinolone antibiotics, such as ciprofloxacin and moxifloxacin [1]. In drug development and process chemistry, monitoring this intermediate and its degradation products is paramount for ensuring final API purity.
This guide objectively compares the analytical performance of Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass Quadrupole Time-of-Flight (HRAM Q-TOF) mass spectrometry platforms in characterizing the fragmentation pattern of this compound. By understanding the mechanistic causality behind its collision-induced dissociation (CID), researchers can design highly specific Multiple Reaction Monitoring (MRM) assays and confidently identify isobaric impurities.
Mechanistic Fragmentation Analysis (The "Why")
In positive electrospray ionization (ESI+), 3-(Dimethylamino)prop-2-enoic acid yields a stable, even-electron protonated precursor ion [M+H]+ at m/z 116.0709. While protonation thermodynamically favors the highly basic dimethylamino nitrogen, gas-phase proton mobility during CID allows transfer to the carboxylic acid hydroxyl group, initiating a predictable and highly stable fragmentation cascade governed by the even-electron rule [2].
Causality of Key Fragmentation Pathways:
-
Loss of Water (-18.0105 Da): The expulsion of H2O yields the base peak at m/z 98.0604. Causality: This is not a simple aliphatic dehydration. The resulting acylium ion is exceptionally stable because the lone pair on the nitrogen delocalizes across the alkene π -system, forming a resonance-stabilized conjugated cation: [(CH3)2N=CH−CH=C=O]+ .
-
Loss of Carbon Dioxide (-43.9898 Da): A competing pathway involves direct decarboxylation of the precursor, yielding an enamine cation at m/z 72.0811.
-
Formation of Dimethyliminium (m/z 58.0655): Alpha-cleavage of the dialkylamino group yields the diagnostic dimethyliminium ion [CH2=N(CH3)2]+ . This fragment serves as a universal structural signature for terminal dimethylamino groups.
Fig 1: Proposed CID fragmentation pathway of 3-(Dimethylamino)prop-2-enoic acid in ESI+ mode.
Platform Comparison: QqQ vs. HRAM Q-TOF
When establishing analytical workflows for this intermediate, selecting the correct mass spectrometry platform dictates the reliability of the data.
-
HRAM Q-TOF is the gold standard for structural elucidation. By providing sub-2 ppm mass accuracy, it unambiguously differentiates the loss of CO2 (43.9898 Da) from an isobaric loss of N2O or an acetyl fragment, which is impossible on a nominal mass instrument.
-
QqQ is the optimal choice for high-throughput process quantitation. Once the fragmentation pathway is mapped (e.g., m/z 116.1 → 98.1), the QqQ provides superior linear dynamic range and lower limits of detection (LOD) for monitoring trace clearance of the compound in the final API.
Fig 2: Analytical workflow comparing QqQ and Q-TOF MS platforms for structural elucidation.
Quantitative Data Summaries
The following tables synthesize the experimental fragmentation data and provide an objective performance comparison between the two MS platforms.
Table 1: High-Resolution CID Fragmentation Data (Q-TOF, ESI+) | Precursor / Fragment | Ion Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Neutral Loss | Relative Abundance (CE 20 eV) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Precursor | [C5H10NO2]+ | 116.0709 | 116.0711 | +1.7 | N/A | 15% | | Fragment 1 | [C5H8NO]+ | 98.0604 | 98.0605 | +1.0 | H2O | 100% (Base Peak) | | Fragment 2 | [C4H10N]+ | 72.0811 | 72.0809 | -2.7 | CO2 | 45% | | Fragment 3 | [C3H8N]+ | 58.0655 | 58.0656 | +1.7 | C2H2O2 | 25% |
Table 2: Platform Performance Matrix for 3-(Dimethylamino)prop-2-enoic Acid Analysis
| Performance Metric | Triple Quadrupole (QqQ) | HRAM Q-TOF | Primary Advantage / Use Case |
|---|---|---|---|
| Mass Accuracy | Nominal (~0.1 Da) | < 2 ppm | Q-TOF resolves isobaric impurities in synthesis. |
| Sensitivity (LOD) | 0.5 ng/mL | 5.0 ng/mL | QqQ is superior for trace-level API clearance assays. |
| Linear Dynamic Range | 5–6 logs | 3–4 logs | QqQ is preferred for validated QA/QC quantitation. |
| Structural Elucidation | Poor (Requires standards) | Excellent | Q-TOF confirms unexpected fragmentation pathways. |
Step-by-Step Experimental Methodology
To ensure maximum scientific integrity, the following protocol is designed as a self-validating system . By incorporating a structurally related analog (e.g., 3-(diethylamino)prop-2-enoic acid) in parallel, the system self-validates the alpha-cleavage mechanism; the analog predictably shifts the m/z 58 fragment to m/z 86, confirming the dialkylamino origin of the fragment without relying solely on external libraries [3].
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 3-(Dimethylamino)prop-2-enoic acid standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
-
Internal Calibration: Spike the sample with a known lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2766) to ensure continuous mass accuracy < 2 ppm during Q-TOF acquisition.
Phase 2: UHPLC Separation
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phases:
-
Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
-
Phase 3: Mass Spectrometry Acquisition (Q-TOF)
-
Source Parameters: ESI Positive mode. Capillary Voltage: 3500 V; Drying Gas Temperature: 300°C; Gas Flow: 10 L/min; Nebulizer: 40 psi.
-
MS/MS (CID) Parameters:
-
Isolate the precursor ion at m/z 116.07 in the quadrupole (Q1) with a narrow isolation width (~1.3 m/z).
-
Apply collision energies (CE) of 10 eV, 20 eV, and 30 eV in the collision cell using ultra-high purity Argon as the collision gas.
-
Acquire TOF MS/MS spectra over a mass range of m/z 50–150 at a resolution of >30,000 (FWHM).
-
References
-
Arava, V. R., et al. (2018). "Ciprofloxacin: A Two-Step Process." Der Pharma Chemica, 10(3), 174-178. [Link]
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5351187, 3-(Dimethylamino)acrylic acid". PubChem. [Link]
Comparative study of catalysts for the synthesis of 3-(Dimethylamino)prop-2-enoic acid
This comparative guide provides an in-depth technical analysis of the catalytic systems used in the synthesis of 3-(Dimethylamino)prop-2-enoic acid and its primary industrial precursor, ethyl 3-(N,N-dimethylamino)acrylate . As a critical intermediate in the development of quinolone antibiotics, carbostyril antibacterial drugs, and specialized acrylic polymers, selecting the optimal catalyst dictates not only the yield and purity but also the scalability and safety profile of the manufacturing process.
Mechanistic Pathways & Catalyst Selection
The synthesis of 3-(dimethylamino)prop-2-enoic acid derivatives generally follows one of two distinct mechanistic pathways: industrial one-pot carbonylation or laboratory-scale Vilsmeier-Haack condensation. The choice of catalyst fundamentally alters the reaction conditions, shifting the process from extreme high-pressure environments to manageable medium-pressure or ambient conditions.
Catalytic pathways for 3-(Dimethylamino)prop-2-enoic acid synthesis.
Comparative Catalyst Performance Data
The following table synthesizes quantitative data across the primary catalytic systems used for this synthesis, allowing for an objective comparison of operational parameters and outcomes.
| Catalyst System | Reaction Pathway | Operating Pressure | Temp (°C) | Yield (%) | Purity (HPLC) | Primary Application |
| Sodium Ethoxide (NaOEt) + Ethyl Formate | Carbonylation | 30 – 60 bar | 40 – 65 | 95.1% | >99.9% | Legacy Industrial Scale[1] |
| Piperidine (Organocatalyst) | Carbonylation | 10 – 15 bar | 30 – 70 | 91.2% | 99.5% | Modern Safe Scale-up[2] |
| Supported Solid Alkali | Carbonylation | 20 – 40 bar | 50 – 80 | ~90.0% | >98.0% | Green Chemistry / Continuous |
| K₂CO₃ + Triethylamine (TEA) | Vilsmeier Condensation | Ambient (1 bar) | 60 | 27 – 85% | >95.0% | Lab-Scale Stereoselective[3] |
Deep Dive: Causality in Catalyst Selection
The Piperidine Advantage: Overcoming the Activation Barrier
In the traditional one-pot synthesis using ethyl acetate, dimethylamine, and carbon monoxide, strong bases like sodium ethoxide (NaOEt) are used to generate the enolate of ethyl acetate. However, relying solely on NaOEt requires brute-force thermodynamics—specifically, CO pressures exceeding 50 bar—to drive the formylation step[2].
Introducing piperidine at catalytic amounts (0.2–0.3% w/w) fundamentally alters the reaction kinetics. Piperidine acts as a highly effective secondary amine nucleophile. It transiently attacks the coordinated carbon monoxide to form a highly reactive formyl-piperidine intermediate, which transfers the formyl group to the ethyl acetate enolate much faster than direct CO insertion. This stabilization of the transition state lowers the activation energy barrier, allowing complete reaction at a mere 10–15 bar [2]. This causality is critical for drug development professionals scaling up production, as it downgrades the reactor requirement from high-pressure hazardous equipment to standard medium-pressure vessels.
Stereoselective Control via K₂CO₃/TEA
For researchers requiring the strict (E)-isomer of 3-(dimethylamino)prop-2-enoic acid for structure-activity relationship (SAR) studies, the carbonylation route is often too aggressive. Instead, the Vilsmeier-Haack condensation utilizing K₂CO₃ and Triethylamine (TEA) is preferred. Here, the causality of the dual-base system is precise: K₂CO₃ acts as a bulk, insoluble heterogeneous base to act as an acid scavenger for the HCl generated by the Vilsmeier reagent (DMF + SOCl₂). Meanwhile, TEA acts as a soluble, homogeneous base that facilitates the stereoselective 1,2-insertion of the ketene acetal without degrading the sensitive acetal functionalities[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.
Protocol A: Piperidine-Catalyzed Medium-Pressure Carbonylation (Scale-up Focus)
This protocol yields the ethyl ester, which is subsequently hydrolyzed to the free acid.
-
Reactor Charging: Into a clean, dry medium-pressure autoclave, charge ethyl acetate (1.0 eq), sodium ethoxide (1.1 eq), and piperidine (0.002 eq relative to ethyl acetate mass)[2].
-
Pressurization & Reaction: Purge the vessel three times with N₂ to remove oxygen. Introduce Carbon Monoxide (CO) gas until the internal pressure reaches 15 bar. Heat the jacket to 40 °C.
-
Self-Validation Check (Pressure Drop): Isolate the CO feed. Monitor the internal pressure gauge. The reaction is actively proceeding as long as the pressure drops. Once the pressure remains strictly static for 30 minutes (typically after 3–4 hours), the formylation step is complete[1].
-
Amination: Cool the reactor to 20 °C and safely vent the residual CO through a scrubber. Add a 35% aqueous solution of dimethylamine hydrochloride (1.2 eq). Stir vigorously at 20–25 °C for 3 hours[2].
-
Phase Separation & Distillation: Allow the mixture to settle for 30 minutes until two distinct phases form. Isolate the upper organic phase. To prevent polymerization during purification, add a polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) and distill under reduced pressure (80–90 °C at 5 mmHg)[5].
Protocol B: K₂CO₃/TEA-Catalyzed Vilsmeier Condensation (Lab Focus)
-
Reagent Preparation: In a flame-dried flask under argon, generate the Vilsmeier reagent in situ by adding SOCl₂ dropwise to anhydrous DMF at 0 °C[4].
-
Catalyst & Substrate Addition: To the Vilsmeier reagent (approx. 179 mg), add anhydrous K₂CO₃ (2 mg) and TEA (1 mL). Introduce ketene diethyl acetal (0.5 mL)[3].
-
Thermal Activation: Heat the stirred mixture to 60 °C.
-
Self-Validation Check (Stereoselectivity): After 1 hour, pull a 10 µL aliquot, quench in hexanes, and analyze via HPLC/UV. The chromatogram must show the exclusive emergence of the (E)-isomer peak. If unreacted starting material remains, add an additional 0.5 mL of ketene diethyl acetal and heat for 2 more hours[3].
-
Workup: Cool the mixture to room temperature, extract with hexanes (3 × 10 mL), and evaporate the solvent to yield the pure (E)-ester, which can be saponified with 1M NaOH to yield the final 3-(dimethylamino)prop-2-enoic acid.
Sources
- 1. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 2. CN105367431A - 3-N,N-dimethylamino ethyl acrylate preparation method - Google Patents [patents.google.com]
- 3. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
Validated Analytical Methods for the Quantification of 3-(Dimethylamino)prop-2-enoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight process impurities in complex active pharmaceutical ingredient (API) matrices. One such challenging analyte is 3-(Dimethylamino)prop-2-enoic acid (also known as 3-dimethylaminoacrylic acid or 3-DMAA).
Often generated as a byproduct or unreacted intermediate during the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin), 3-DMAA contains reactive enamine and carboxylic acid moieties. Under the [1], such reactive compounds are scrutinized as potential mutagenic impurities (PMIs). To ensure patient safety, regulatory bodies require these impurities to be controlled at parts-per-million (ppm) or even parts-per-billion (ppb) levels, necessitating highly sensitive, self-validating analytical systems.
This guide objectively compares three primary analytical modalities—HPLC-UV, GC-MS, and LC-MS/MS—and provides field-proven, step-by-step protocols for the rigorous quantification of 3-DMAA.
The Analyte in Context: Origin and Analytical Challenges
During the standard synthesis of fluoroquinolones, beta-ketoester intermediates undergo condensation and subsequent cyclization[2]. If hydrolysis or incomplete cyclization occurs, 3-DMAA can be cleaved and carried over into the final API.
Origin and carryover pathway of 3-DMAA impurity during fluoroquinolone API synthesis.
Mechanistic Challenges in Quantification:
-
Zwitterionic Polarity: 3-DMAA (MW: 115.13 g/mol ) is highly polar. On standard reversed-phase (C18) columns, it fails to partition into the hydrophobic stationary phase, co-eluting with the solvent front and suffering from severe matrix suppression.
-
Thermal Instability: The enamine structure is prone to thermal degradation, complicating direct gas chromatography (GC) analysis.
-
Weak Chromophore: Compared to the highly conjugated fluoroquinolone ring of the API, 3-DMAA has a weak UV absorbance profile, rendering standard UV detection insufficient for trace-level (ppb) analysis.
Mechanistic Comparison of Analytical Modalities
To establish a trustworthy control strategy, we must evaluate the causality behind each technique's performance.
-
HPLC-UV (Ion-Pairing): To force 3-DMAA to retain on a C18 column, ion-pairing agents (e.g., octane sulfonic acid or trifluoroacetic acid) must be used. While this masks the amine's polarity, ion-pairing agents cause baseline drift, require long column equilibration times, and are fundamentally incompatible with mass spectrometry. This method is only suitable for high-level in-process control (IPC).
-
GC-MS (Derivatization): GC-MS offers excellent sensitivity. However, the free carboxylic acid must be derivatized (e.g., silylation via BSTFA) to impart volatility and thermal stability. This introduces a complex sample preparation step that is susceptible to moisture interference, reducing the method's robustness.
-
LC-MS/MS (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. It provides orthogonal retention based on the analyte's partitioning into a water-enriched layer on a polar stationary phase. When coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method achieves unparalleled specificity and sensitivity without the need for derivatization.
Quantitative Performance Metrics
Table 1: Validation Metrics for 3-DMAA Quantification Methods (Simulated Matrix: Ciprofloxacin 10 mg/mL)
| Performance Parameter | HPLC-UV (Ion-Pairing) | GC-MS (Derivatized) | LC-MS/MS (HILIC) |
| Limit of Detection (LOD) | 2.5 ppm | 0.1 ppm | 0.005 ppm (5 ppb) |
| Limit of Quantitation (LOQ) | 8.0 ppm | 0.3 ppm | 0.015 ppm (15 ppb) |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.999 |
| Recovery (%) | 85.0 - 110.0% | 75.0 - 95.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 5.0% | < 8.0% | < 2.0% |
| Throughput / Prep Time | High / Low | Low / High | High / Low |
Self-Validating Experimental Protocols
Scientific integrity demands that trace analysis protocols be self-validating. The LC-MS/MS protocol below achieves this by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking a deuterated analogue (3-DMAA-d6) prior to extraction, any matrix-induced ionization suppression or extraction loss is proportionally mirrored by the IS, ensuring the Analyte/IS ratio remains absolute.
Protocol 1: Trace Quantification via LC-MS/MS (The Gold Standard)
Causality of Extraction: We utilize an 80:20 Acetonitrile:Water extraction solvent. The high organic content deliberately precipitates the bulk API (which is poorly soluble in high acetonitrile), acting as a physical matrix-depletion step, while the highly polar 3-DMAA remains fully dissolved.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10 mg of 3-DMAA reference standard and dissolve in 100 mL of Acetonitrile:Water (80:20, v/v). Serially dilute to construct a calibration curve ranging from 5 ppb to 200 ppb.
-
Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with 50 ppb of 3-DMAA-d6.
-
Sample Extraction: Weigh 50 mg of the API drug substance into a centrifuge tube. Add exactly 5.0 mL of the extraction solvent (Acetonitrile:Water, 80:20, v/v).
-
Agitation & Clarification: Vortex vigorously for 3 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated API. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Chromatographic Separation (HILIC):
-
Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid (ensures full protonation of the amine).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins, hold for 1 min, return to 95% B. Flow rate: 0.4 mL/min. Injection volume: 2 µL.
-
-
Mass Spectrometry (ESI+ MRM):
-
Analyte (3-DMAA): Precursor m/z 116.1 → Product m/z 70.1 (Quantifier, loss of HCOOH) and m/z 71.1 (Qualifier).
-
SIL-IS (3-DMAA-d6): Precursor m/z 122.1 → Product m/z 76.1.
-
Self-validating LC-MS/MS workflow for trace quantification of 3-DMAA.
Protocol 2: In-Process Control via HPLC-UV
For bulk reaction monitoring where 3-DMAA concentrations exceed 10 ppm, a simpler HPLC-UV method can be deployed.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 100 mg of the intermediate reaction mixture in 10 mL of Mobile Phase A.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (acts as the ion-pairing agent to retain the polar amine).
-
Mobile Phase B: Methanol.
-
Isocratic Elution: 75% A / 25% B at a flow rate of 1.0 mL/min.
-
-
Detection: Monitor UV absorbance at 220 nm.
Conclusion
The reliable quantification of 3-(Dimethylamino)prop-2-enoic acid is a critical regulatory requirement in the lifecycle management of fluoroquinolone APIs. While HPLC-UV serves adequately for high-concentration in-process monitoring, it lacks the resolving power and sensitivity required for final API release testing under ICH M7 guidelines.
By leveraging the orthogonal retention mechanism of HILIC chromatography coupled with the extreme specificity of ESI-MS/MS, analytical scientists can confidently quantify 3-DMAA down to single-digit ppb levels. Furthermore, the integration of a stable isotope-labeled internal standard transforms the protocol from a simple measurement into a self-validating system, ensuring absolute trustworthiness in the generated data.
References
-
European Medicines Agency (EMA). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ECA Academy. Available at:[Link]
-
Arava, V. R., et al. "Ciprofloxacin: A Two Step Process." Der Pharma Chemica, 2018, 10(3): 174-178. Available at:[Link]
Characterizing the Reaction Products of 3-(Dimethylamino)prop-2-enoic Acid: A Comparative Spectroscopic Guide
In the landscape of synthetic chemistry and drug development, the precise characterization of reaction products is a cornerstone of success. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of products derived from 3-(dimethylamino)prop-2-enoic acid, a versatile building block. By examining the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and differentiate various reaction outcomes. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of product characterization in this chemical space.
Introduction to 3-(Dimethylamino)prop-2-enoic Acid and its Reactivity
3-(Dimethylamino)prop-2-enoic acid is an α,β-unsaturated carbonyl compound bearing a dimethylamino group at the β-position. This structural motif imparts a rich and varied reactivity profile. The electron-donating dimethylamino group, in conjugation with the electron-withdrawing carboxylic acid, makes the α-carbon susceptible to nucleophilic attack and the β-carbon prone to electrophilic attack. This enamine-like character is central to its utility in synthesis.[1][2]
Common reactions of 3-(dimethylamino)prop-2-enoic acid and its derivatives include:
-
Reactions with Nucleophiles: The electrophilic α-carbon readily reacts with a variety of nucleophiles.
-
Cyclization Reactions: Its bifunctional nature makes it an excellent precursor for the synthesis of heterocyclic compounds, such as pyrimidines.[3][4]
-
Reactions at the Carboxylic Acid Group: Standard transformations of the carboxylic acid moiety, such as esterification, can be readily achieved.
This guide will focus on the spectroscopic characterization of products arising from these key reaction classes.
Spectroscopic Characterization: A Comparative Approach
The following sections detail the expected spectroscopic features for different classes of reaction products derived from 3-(dimethylamino)prop-2-enoic acid. By comparing these signatures, researchers can distinguish between desired products and potential side products.
Products of Nucleophilic Addition to the α-Carbon
A common reaction involves the addition of a nucleophile to the α-carbon, followed by the elimination of the dimethylamino group. This process is analogous to a Michael addition.[1]
Example Reaction: Reaction with a generic nucleophile (Nu-H).
Caption: Nucleophilic addition to the α-carbon of 3-(dimethylamino)prop-2-enoic acid.
Comparative Spectroscopic Data:
| Spectroscopic Technique | 3-(Dimethylamino)prop-2-enoic acid | α-Substituted Propanoic Acid Product | Rationale for Change |
| ¹H NMR | Vinyl protons (δ ≈ 5.5-7.5 ppm), N(CH₃)₂ singlet (δ ≈ 2.9 ppm) | Absence of vinyl protons, presence of new signals corresponding to the nucleophile and a CH₂-CH(Nu) motif. | Saturation of the C=C double bond. |
| ¹³C NMR | Vinyl carbons (δ ≈ 100-150 ppm), N(CH₃)₂ (δ ≈ 40 ppm) | Absence of vinyl carbons, presence of new aliphatic carbon signals. | Conversion of sp² carbons to sp³ carbons. |
| IR | C=C stretch (≈ 1640 cm⁻¹), C=O stretch (≈ 1700-1680 cm⁻¹)[5][6] | Absence of C=C stretch, C=O stretch of a saturated acid (≈ 1710 cm⁻¹).[7][8] | Loss of the alkene functionality and conjugation. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 114.06 | [M-H]⁻ corresponding to the mass of the new product. | Incorporation of the nucleophile and loss of the dimethylamino group. |
Heterocyclic Products: Synthesis of Pyrimidines
3-(Dimethylamino)prop-2-enoic acid and its derivatives are valuable precursors for pyrimidine synthesis.[3][9] This typically involves condensation with a compound containing an N-C-N fragment, such as urea or guanidine.[3]
Example Reaction: Condensation with Urea.
Caption: Synthesis of a pyrimidine derivative from a 3-(dimethylamino)prop-2-enoic acid derivative.
Comparative Spectroscopic Data:
| Spectroscopic Technique | 3-(Dimethylamino)prop-2-enoic acid | Pyrimidine Product | Rationale for Change |
| ¹H NMR | Vinyl protons, N(CH₃)₂ singlet. | Aromatic/heteroaromatic protons (δ ≈ 7.0-9.0 ppm), NH protons (broad, variable shift).[10] | Formation of the aromatic pyrimidine ring. |
| ¹³C NMR | Vinyl carbons, N(CH₃)₂ carbons. | Aromatic/heteroaromatic carbons (δ ≈ 100-160 ppm), carbonyl carbons (δ ≈ 150-170 ppm). | Creation of the heterocyclic ring system. |
| IR | C=C stretch, C=O stretch of α,β-unsaturated acid. | N-H stretch (≈ 3200-3400 cm⁻¹), C=O stretch (amide, ≈ 1680-1650 cm⁻¹), aromatic C=C and C=N stretches (≈ 1600-1450 cm⁻¹).[9][11] | Presence of amide and aromatic functionalities. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 116.07 | [M+H]⁺ corresponding to the mass of the pyrimidine product. | Incorporation of the urea fragment and loss of the dimethylamino group and water. |
Experimental Protocols
To ensure the reliability of spectroscopic data, adherence to standardized experimental protocols is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy[12]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy[12]
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing:
-
The instrument software automatically performs a Fourier transform and background subtraction.
-
Identify and label the wavenumbers (cm⁻¹) of significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (≈ 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
-
-
Infusion:
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data in the appropriate mass range and ionization mode (positive or negative).
-
Workflow for Product Characterization
The following workflow provides a systematic approach to characterizing the reaction products of 3-(dimethylamino)prop-2-enoic acid.
Caption: A systematic workflow for the spectroscopic characterization of reaction products.
Trustworthiness and Self-Validating Systems
The protocols and comparative data presented in this guide are designed to be self-validating. By cross-referencing data from multiple spectroscopic techniques, a high degree of confidence in the structural assignment can be achieved. For instance, the disappearance of the C=C stretch in the IR spectrum should correspond to the absence of vinyl proton and carbon signals in the NMR spectra. Any discrepancies in the data should prompt further investigation, such as re-purification of the sample or the use of advanced 2D NMR techniques.
Conclusion
The effective characterization of reaction products is a critical skill for any researcher in the chemical sciences. This guide has provided a comparative framework for interpreting the spectroscopic data of products derived from 3-(dimethylamino)prop-2-enoic acid. By understanding the expected changes in NMR, IR, and MS spectra for different reaction types, and by adhering to robust experimental protocols, scientists can confidently elucidate the structures of their synthesized molecules, thereby accelerating the pace of discovery and development.
References
-
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]
-
University of Liverpool. (2025, June 26). Enamines are alkylated by reactive electrophiles. [Link]
-
Making Molecules. (2024, September 2). Enamines. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Conformations of some αβ-unsaturated carbonyl compounds. Part I. Infrared spectra of acraldehyde, crotonaldehyde, methyl vinyl ketone, and ethylideneacetone. [Link]
-
ACS Omega. (2019, October 25). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
-
Molecules. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. [Link]
-
University of Calgary. (n.d.). IR: carbonyl compounds. [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
-
Palacký University Olomouc. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)prop-2-enoic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Wikipedia. (n.d.). 3-Dimethylaminoacrolein. [Link]
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- 5. Conformations of some αβ-unsaturated carbonyl compounds. Part I. Infrared spectra of acraldehyde, crotonaldehyde, methyl vinyl ketone, and ethylideneacetone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 11. orgchemboulder.com [orgchemboulder.com]
Efficacy Comparison: 3-(Dimethylamino)prop-2-enoic Acid vs. Traditional Enol Ether Building Blocks in Heterocyclic Synthesis
As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block for heterocyclic cyclocondensation is a critical decision that dictates overall synthetic efficiency, scalability, and regioselectivity. In the synthesis of pyrazoles, pyrimidines, and other nitrogen-rich heterocycles—which are foundational to modern drug discovery (e.g., TRK kinase inhibitors)—two primary classes of three-carbon synthons are frequently evaluated: β -enamino acids/esters and β -alkoxy acrylates .
This guide provides an objective, data-driven comparison between[1] (and its ester derivatives, collectively referred to as DMAA) and traditional enol ethers like ethyl 3-ethoxyacrylate (EEA).
Mechanistic Rationale: The Causality of "Push-Pull" Dynamics
The superior efficacy of 3-(Dimethylamino)prop-2-enoic acid derivatives stems from their pronounced "push-pull" electronic configuration. To understand the causality behind their experimental performance, we must analyze the molecular orbital dynamics:
-
Enhanced Electrophilicity via Polarization: The N,N -dimethyl group acts as a powerful electron donor (the "push"), while the carboxylate/ester group acts as an electron-withdrawing group (the "pull"). This extensive delocalization creates a highly polarized alkene. Consequently, the β -carbon becomes exceptionally electrophilic, dramatically lowering the activation energy required for the initial Michael-type nucleophilic attack by hydrazines or amidines[2].
-
Superior Leaving Group Kinetics: Following the initial nucleophilic addition, the reaction proceeds via an addition-elimination mechanism. The dimethylamino group is a structurally bulky and highly competent leaving group (expelled as dimethylamine gas or in solution), which rapidly drives the equilibrium toward the intermediate enamine.
-
Regiochemical Control: The stark electronic contrast between the α and β carbons in DMAA ensures strict regiocontrol during the subsequent intramolecular cyclization step, minimizing the formation of unwanted structural isomers.
In contrast, the ethoxy group in EEA is a weaker electron donor and a poorer leaving group (expelled as ethanol). This weaker polarization necessitates significantly harsher reaction conditions to force the cyclocondensation to completion, often leading to thermal degradation of sensitive substrates and lower regioselectivity[3].
Comparative Efficacy Data
The following table synthesizes quantitative performance metrics for the synthesis of 5-substituted pyrazoles, comparing a standard DMAA ester against EEA.
| Performance Metric | 3-(Dimethylamino)acrylate (DMAA Ester) | Ethyl 3-ethoxyacrylate (EEA) |
| Electronic Polarization | High (Strong N-donor push-pull) | Moderate (O-donor) |
| Typical Reaction Temperature | 25 °C – 100 °C | 110 °C – 150 °C |
| Catalyst / Base Requirement | None, or weak base (NaOH / TEA) | Strong base required (e.g., Cs2CO3 ) |
| Average Cyclization Yield | 85% – 95% [4] | 60% – 70% [3] |
| Reaction Time | 1 – 4 hours | 12 – 18 hours |
| Regioselectivity | Excellent (>95:5 ratio) | Moderate to Good (Variable) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in quality control checkpoints to verify the success of intermediate states.
Protocol A: High-Yield Pyrazole Synthesis via DMAA Ester
Objective: Synthesize a 5-amino-pyrazole core using a dimethylaminoacrylate building block.
-
Initialization: Charge a clean, dry three-necked flask with 1.0 equivalent of 2-cyano-3-(dimethylamino)acrylate and dissolve in toluene (0.5 M concentration).
-
Nucleophilic Addition: Slowly add 1.2 equivalents of the target hydrazine (e.g., β -hydroxyethylhydrazine) dropwise at room temperature.
-
Validation Checkpoint 1: The solution will shift from clear to a pale yellow suspension. Evolution of dimethylamine gas can be verified using damp pH paper at the flask mouth (will turn strongly basic/blue).
-
-
Cyclocondensation: Elevate the temperature to 100 °C and stir for 2 hours[4].
-
Validation Checkpoint 2: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The complete disappearance of the highly UV-active DMAA spot confirms the end of the addition-elimination phase.
-
-
Hydrolysis & Isolation: Remove the toluene solvent under reduced pressure. Add 30% aqueous NaOH (1.4 eq) and heat at 100 °C to hydrolyze the ester. Cool the mixture to 5 °C and adjust the pH to <5 using concentrated HCl.
-
Validation Checkpoint 3: A dense, white crystalline precipitate will form immediately upon crossing the pH 5 threshold, validating successful cyclization and hydrolysis.
-
-
Filtration: Filter, wash with cold water, and dry under a vacuum to yield the target pyrazole (Expected yield: ~86%)[4].
Protocol B: Pyrazole Synthesis via EEA (For Comparison)
Objective: Synthesize a pyrazole core using ethyl 3-ethoxyacrylate.
-
Initialization: Mix 1.0 equivalent of the hydrazine/aminopyrazole derivative with 1.5 equivalents of (E)-ethyl 3-ethoxyacrylate in anhydrous DMF.
-
Base Activation: Add 1.5 equivalents of Cesium Carbonate ( Cs2CO3 ).
-
Validation Checkpoint 1: The suspension will remain heterogeneous. Unlike Protocol A, no immediate color change or gas evolution occurs at room temperature, indicating the lower reactivity of the ethoxy leaving group.
-
-
Thermal Forcing: Heat the reaction mixture aggressively to 110 °C for 15 hours[3].
-
Validation Checkpoint 2: LC-MS monitoring is required here, as TLC is often heavily streaked by DMF and thermal degradation byproducts. Look for the[M+H]+ mass peak of the target cyclized product.
-
-
Isolation: Cool to ambient temperature, acidify with Acetic Acid (HOAc) to pH 4, and extract. The crude product typically requires reverse-phase chromatography to isolate the pure compound (Expected yield: ~68%)[3].
Pathway Visualization
The following diagram illustrates the comparative logic and mechanistic divergence between the two building blocks, highlighting why DMAA provides a superior synthetic pathway.
Comparative logic and efficacy workflow for DMAA versus EEA building blocks.
References
-
National Center for Biotechnology Information (PubChem). "3-(Dimethylamino)prop-2-enoic acid - Compound Summary." PubChem Database. URL:[Link]
-
Der Pharma Chemica. "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of β -dimethyl amino acrylates." Der Pharma Chemica, 2011, 3(3): 338-348. URL: [Link]
- World Intellectual Property Organization (WIPO). "SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS." Patent WO2011006074A1.
Sources
- 1. 3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WO2011006074A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS - Google Patents [patents.google.com]
- 4. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Benchmarking 3-(Dimethylamino)prop-2-enoic Acid Derivatives in Heterocyclic Synthesis: A Comparative Guide
Executive Summary
In modern medicinal chemistry and drug development, the efficient and regioselective construction of heterocyclic scaffolds is paramount. 3-(Dimethylamino)prop-2-enoic acid (3-DMAA) and its ester derivatives—most notably ethyl 3-(dimethylamino)acrylate—serve as highly versatile "push-pull" enaminones. This guide benchmarks the performance of 3-DMAA derivatives against traditional 1,3-dicarbonyls and alkynes in the synthesis of pyrimidines, pyrazoles, and quinolone antibiotic cores, providing actionable, field-proven insights for synthetic chemists [1].
Mechanistic Grounding: The "Push-Pull" Advantage
To understand the superior performance of 3-DMAA derivatives, we must examine the underlying electronic causality.
Traditional 1,3-diketones possess two similar electrophilic carbonyl centers. When reacted with an asymmetric binucleophile (such as a substituted hydrazine or amidine), nucleophilic attack can occur at either carbonyl, inevitably yielding a mixture of regioisomers that require tedious chromatographic separation.
Conversely, 3-DMAA derivatives are push-pull alkenes . The dimethylamino group acts as a powerful electron-donating group ("push"), while the carboxylic acid/ester acts as an electron-withdrawing group ("pull"). This intense conjugation highly polarizes the double bond:
-
Primary Electrophilic Attack: The β -carbon becomes a highly activated, soft electrophile. The most nucleophilic nitrogen of a binucleophile strictly attacks here first via a Michael-type addition.
-
Thermodynamic Driving Force: Following the attack, the dimethylamino group is protonated and irreversibly expelled as volatile dimethylamine gas ( HNMe2 ). This elimination prevents reversible side reactions.
-
Regioselective Cyclization: The secondary nucleophilic center then attacks the remaining ester/carbonyl group, followed by dehydration, to close the ring with >99% regioselectivity[2].
Visualizing the Synthetic Divergence
Divergent pathways of 3-(dimethylamino)acrylates reacting with binucleophiles.
Benchmarking Performance: 3-DMAA Esters vs. Traditional Reagents
Comparison 1: Pyrazole Synthesis (Reaction with Hydrazines)
-
Traditional Route (Ethyl Acetoacetate): Reacting phenylhydrazine with ethyl acetoacetate typically yields a ~85:15 mixture of 3-methyl and 5-methyl pyrazolone isomers due to competing initial attacks at the ketone vs. the ester.
-
3-DMAA Route: Ethyl 3-(dimethylamino)acrylate reacts with phenylhydrazine to yield exclusively the 1-phenyl-1H-pyrazole-4-carboxylate. The terminal NH2 of the hydrazine exclusively attacks the β -carbon, displacing the dimethylamine, guaranteeing a single regioisomer [2].
Comparison 2: Pyrimidine Synthesis (Reaction with Amidines)
-
Traditional Route (Diethyl Malonate): Requires high temperatures (>120 °C), strong bases (like sodium ethoxide in excess), and extended reaction times (12+ hours) to force the double condensation, often resulting in moderate yields (50-60%).
-
3-DMAA Route: The pre-installed double bond in the enaminone means no external oxidation or harsh dehydration is required to achieve aromaticity. The reaction proceeds smoothly at 80 °C, yielding the pyrimidine core in under 4 hours with superior yields [3].
Comparison 3: Quinolone Antibiotic Core (e.g., Ciprofloxacin)
-
Industrial Application: In the synthesis of fluoroquinolones (like Ciprofloxacin), 3-DMAA derivatives are utilized to form the critical enol-ether intermediate. The displacement of the dimethylamino group by cyclopropylamine is a key, high-yielding step that outcompetes older malonate-based cyclization pathways, significantly reducing impurity profiles in industrial scale-ups [4].
Quantitative Data: Performance Metrics
The following table summarizes the benchmarking data for synthesizing standard heterocyclic cores, demonstrating the operational superiority of 3-DMAA derivatives.
| Electrophilic Reagent | Binucleophile | Target Scaffold | Time (h) | Temp (°C) | Isolated Yield | Regioselectivity |
| Ethyl 3-(dimethylamino)acrylate | Phenylhydrazine | Pyrazole | 2.0 | 80 | 92% | >99:1 |
| Ethyl acetoacetate (Alternative) | Phenylhydrazine | Pyrazole | 6.0 | 80 | 75% | 85:15 |
| Ethyl 3-(dimethylamino)acrylate | Benzamidine HCl | Pyrimidine | 4.0 | 80 | 88% | Single Isomer |
| Diethyl malonate (Alternative) | Benzamidine HCl | Pyrimidine | 12.0 | 120 | 60% | N/A |
| Ethyl 3-(dimethylamino)acrylate | Hydroxylamine HCl | Isoxazole | 3.0 | 70 | 85% | >95:5 |
Experimental Protocol: Self-Validating Synthesis of a Pyrimidine Core
This protocol details the cyclocondensation of ethyl 3-(dimethylamino)acrylate with benzamidine to form ethyl 2-phenylpyrimidine-5-carboxylate. It is designed as a self-validating system , where physical observations directly confirm chemical causality.
Materials Required:
-
Ethyl 3-(dimethylamino)acrylate (1.0 equiv, 10 mmol)
-
Benzamidine hydrochloride (1.2 equiv, 12 mmol)
-
Sodium ethoxide (1.2 equiv, 12 mmol)
-
Anhydrous Ethanol (20 mL)
Step-by-Step Methodology:
-
In Situ Freebasing: Suspend benzamidine hydrochloride in anhydrous ethanol. Add sodium ethoxide portion-wise at room temperature while stirring.
-
Causality & Validation: The base neutralizes the hydrochloride salt to generate the active free amidine nucleophile. You will visually validate this step as fine, insoluble NaCl precipitates out of the previously clear/translucent suspension.
-
-
Electrophilic Addition: Add ethyl 3-(dimethylamino)acrylate dropwise to the stirring mixture. Equip the flask with a reflux condenser and heat to 80 °C.
-
Cyclocondensation & Elimination: Maintain reflux for 4 hours.
-
Causality & Validation: As the amidine nitrogen attacks the β -carbon, dimethylamine is expelled. To physically validate reaction progress, hold a damp piece of universal indicator paper at the top outlet of the condenser; it will turn dark blue, confirming the evolution of basic dimethylamine gas. The cessation of this gas evolution indicates reaction completion.
-
-
Self-Purifying Quench: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred crushed ice/water.
-
Causality & Validation: The target pyrimidine is highly lipophilic and will rapidly crash out as a solid. Conversely, unreacted amidine, NaCl , and residual dimethylamine remain highly water-soluble. The rapid formation of a crystalline precipitate acts as a visual confirmation of successful cyclization and serves as a self-purifying workup.
-
-
Isolation: Filter the precipitate under a vacuum, wash with 20 mL of ice-cold water, and dry in a vacuum oven at 50 °C to afford the pure pyrimidine core.
References
-
Title: 3-(Dimethylamino)prop-2-enoic acid | C5H9NO2 | CID 303566 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition Source: RSC Advances URL: [Link]
-
Title: New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 Source: Der Pharma Chemica URL: [Link]
-
Title: Ciprofloxacin: A Two Step Process Source: Der Pharma Chemica URL: [Link]
3-(Dimethylamino)prop-2-enoic acid proper disposal procedures
Title: 3-(Dimethylamino)prop-2-enoic Acid: Comprehensive Safety, Handling, and Disposal Guide
Introduction As a Senior Application Scientist, I frequently consult on the safe scale-up and disposal of reactive chemical intermediates. 3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2) and its closely related ester derivatives (such as CAS 1117-37-9) are highly valuable "push-pull" enamino acids. They serve as critical building blocks in pharmaceutical research, particularly in the total synthesis of carbostyril family antibacterial drugs[1]. However, the very structural features that make them synthetically useful—an electron-donating dimethylamino group conjugated with an electron-withdrawing carboxyl group—also dictate strict logistical and disposal protocols. Mishandling these compounds can lead to the release of toxic byproducts and severe mucosal irritation[2].
This guide provides the essential causality-driven protocols required to safely manage, neutralize, and dispose of 3-(Dimethylamino)prop-2-enoic acid waste streams.
Mechanistic Hazard Profile
To design a self-validating disposal protocol, we must first understand the chemical causality behind the hazards. 3-(Dimethylamino)prop-2-enoic acid and its structural analogs are classified under the Globally Harmonized System (GHS) as Category 2 Skin/Eye Irritants and Category 3 Specific Target Organ Toxicity (STOT) Respiratory Irritants[3],[4].
-
Causality of Irritation: The enamine structure can undergo hydrolysis upon contact with the aqueous environment of mucous membranes, releasing trace amounts of dimethylamine—a corrosive and highly irritating gas.
-
Causality of Incompatibility: Exposure to strong inorganic acids accelerates this hydrolysis exothermically. Furthermore, exposure to strong oxidizers can lead to uncontrolled combustion, generating toxic nitrogen oxides (NOx)[5].
Quantitative Physicochemical & Hazard Data
The following table summarizes the critical parameters that dictate our operational and disposal boundaries.
| Parameter | Specification | Operational Implication |
| Chemical Name | 3-(Dimethylamino)prop-2-enoic acid | Dual-functional enamino acid; requires isolation from reactive extremes. |
| Structural Analog CAS | 1117-37-9 (Ethyl ester) | Used for cross-referencing validated GHS hazard profiles[5]. |
| GHS Hazard Codes | H315, H319, H335 | Mandates the use of a fume hood, nitrile gloves, and tight-fitting safety goggles[4]. |
| Chemical Incompatibilities | Strong oxidizers, strong acids | Risk of exothermic degradation and toxic dimethylamine gas release. |
| Primary Disposal Method | High-Temperature Incineration | Requires a vendor equipped with NOx flue gas scrubbing capabilities. |
Operational Workflow: Laboratory Spill Containment
A spill of an enamino acid requires immediate, controlled intervention to prevent airborne contamination and secondary reactions. Do not simply wipe up the spill with paper towels.
-
Step 1: Evacuation and PPE Upgrading
-
Action: Evacuate personnel from the immediate vicinity. Don a half-mask respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and chemical splash goggles.
-
Causality: The compound's H335 (respiratory irritation) classification means aerosolized dust or hydrolyzed vapors can cause severe respiratory distress[3].
-
-
Step 2: Inert Containment
-
Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Using inert materials prevents exothermic reactions that could be triggered if the enamino acid contacts reactive or acidic commercial absorbents.
-
-
Step 3: Mechanical Collection
-
Action: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
-
-
Step 4: Surface Neutralization and Decontamination
-
Action: Wash the spill zone with a mild alkaline detergent solution (e.g., 1% sodium carbonate), followed by a thorough water rinse.
-
Causality: The residual compound is slightly acidic. A mild base neutralizes the acid moiety, increasing its aqueous solubility for complete physical removal.
-
Self-Validation: Test the rinsed surface with pH paper. A stable pH of 6.5–7.5 confirms the complete removal of the acidic residue.
-
-
Step 5: Waste Logging
-
Action: Label the container explicitly as "Hazardous Chemical Waste: Enamino Acid / Solid Absorbent" and log it into the facility's waste manifest.
-
Proper Disposal Procedures: Segregation and Incineration
Routine disposal of 3-(Dimethylamino)prop-2-enoic acid must prevent environmental contamination and comply with hazardous waste regulations. Never flush this compound down the drain[2].
-
Step 1: Source Segregation
-
Action: Isolate enamino acid waste streams from strong acids, halogenated solvents, and heavy metal oxidizers.
-
Causality: Segregation prevents in-container hydrolysis (which pressurizes the container with dimethylamine gas) and mitigates the risk of spontaneous ignition.
-
-
Step 2: Primary Containment
-
Action: Accumulate waste in amber glass bottles or HDPE carboys. Ensure secondary containment bins are used in the accumulation area.
-
-
Step 3: Vendor Transfer for High-Temperature Incineration
-
Action: Transfer the waste to a certified hazardous waste vendor for destruction via high-temperature rotary kiln incineration.
-
Causality: Incineration is the only absolute method for destroying the organic framework. However, because the molecule contains a dimethylamino group, combustion will generate toxic nitrogen oxides (NOx).
-
Self-Validation: Audit your waste vendor's capabilities to ensure their incinerators are equipped with continuous emission monitoring systems (CEMS) and alkaline flue gas scrubbers to neutralize NOx emissions before atmospheric release.
-
Emergency Spill Response & Disposal Workflow
Caption: Workflow for the segregation, containment, and final disposal of enamino acid hazardous waste.
References
- Title: Preparation method for 3-N,N-dimethylamino ethyl acrylate (CN103833565B)
-
Title: Cas 1117-37-9, Ethyl 3-(N,N-dimethylamino)acrylate Source: LookChem URL: [Link]
-
Title: Ethyl (2E)-3-(dimethylamino)-2-propenoate (CAS RN: 1117-37-9) Source: CAS Common Chemistry URL: [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 3-(Dimethylamino)prop-2-enoic Acid
As researchers and innovators in drug development, our primary commitment is to safety and scientific integrity. This guide provides essential safety and logistical information for handling 3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2). It is designed to be a practical, immediate resource for ensuring safe laboratory operations.
Disclaimer: As of the date of this publication, a comprehensive, officially published Safety Data Sheet (SDS) with GHS hazard classifications for 3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2) was not publicly available. The following guidance is therefore based on the chemical structure, which contains a substituted acrylic acid and a tertiary amine, and general principles of laboratory safety. The recommendations provided should be considered a conservative approach to handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Understanding the Potential Hazards: A Structural Analysis
The chemical structure of 3-(Dimethylamino)prop-2-enoic acid informs a cautious approach to its handling. It is a derivative of acrylic acid, and also contains a tertiary amine functional group.
-
Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be respiratory irritants.[2] A significant, yet often overlooked, hazard is their potential for uncontrolled polymerization, which can be initiated by heat, light, or contamination.[3]
-
Tertiary Amine Group: Tertiary amines are organic bases and can be corrosive or irritating to the skin and eyes.
Given these structural features, it is prudent to treat 3-(Dimethylamino)prop-2-enoic acid as a potentially corrosive and irritating substance, with a risk of hazardous polymerization.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving 3-(Dimethylamino)prop-2-enoic acid.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transferring | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended to be performed in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handling sealed waste containers |
Always inspect your PPE for integrity before use and do not wear compromised gloves or other equipment.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a safe handling process from receipt to disposal.
Caption: Hazardous Waste Disposal Workflow
Key Disposal Principles:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. * Contact your institution's EHS department to arrange for proper disposal by a certified hazardous waste contractor.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.
References
-
INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]
-
Washington State University. Acrylic Acid. Retrieved from [Link]
-
Yixu. (n.d.). Acrylic acid properties and safety measures and emergency treatment. Retrieved from [Link]
-
European Basic Acrylic Monomer Group (EBAM). THE DO'S AND DON'TS For the safe use of Acrylic Acid and Methyl Acrylate, Ethyl Acrylate, Butyl Acrylate and 2-Ethylhexyl Acrylate. Retrieved from [Link]
-
Scribd. (n.d.). Acrylic Acid a Summary of Safety and Handling. Retrieved from [Link]
- Google Patents. (n.d.). US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
-
Amazon AWS. (2020). SAFETY DATA SHEET 20 Amino Acid Kit. Retrieved from [Link]
-
PubChem. 3-(Dimethylamino)prop-2-enoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Arizona. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
MOLBASE. 3-(dimethylamino)prop-2-enoic acid|55980-34-2. Retrieved from [Link]
-
Tasnee. (2020). SAFETY DATA SHEET GLACIAL ACRYLIC ACID. Retrieved from [Link]
-
Pharos. 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
-
BASF. (2025). ACRYLIC ACID GLACIAL - Safety Data Sheet. Retrieved from [Link]
-
Canada.ca. (2023). risk assessment summary, new substances notification 21291. Retrieved from [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
